17-Hydroxygracillin
Beschreibung
Eigenschaften
Molekularformel |
C45H72O18 |
|---|---|
Molekulargewicht |
901.0 g/mol |
IUPAC-Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O18/c1-19-8-13-44(56-18-19)21(3)45(55)29(63-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,45)5)58-41-38(62-39-35(53)33(51)30(48)20(2)57-39)37(32(50)28(17-47)60-41)61-40-36(54)34(52)31(49)27(16-46)59-40/h6,19-21,23-41,46-55H,7-18H2,1-5H3 |
InChI-Schlüssel |
CECFADWCOVINPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling 17-Hydroxygracillin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Summary
17-Hydroxygracillin, a naturally occurring steroidal saponin (B1150181), has emerged as a compound of significant interest within the scientific community. This technical guide provides an in-depth exploration of its discovery, primary natural source, and the methodologies employed for its isolation and characterization. Quantitative data from key studies are presented to offer a comparative perspective, and detailed experimental protocols are outlined to facilitate further research. Additionally, this document visualizes the logical workflow of its isolation and the general structure of related saponins (B1172615) to enhance understanding.
Discovery and Natural Source
This compound, also known as Polyphyllin D, was first identified as a constituent of the rhizomes of Paris polyphylla var. yunnanensis, a perennial flowering plant belonging to the Melanthiaceae family.[1][2] This plant has a long history of use in traditional Chinese medicine. The discovery of this compound was part of broader phytochemical investigations into the steroidal saponin content of Paris polyphylla, a genus known for its rich and diverse array of these bioactive compounds.[3][4][5]
While the initial discovery of this compound is attributed to studies on Paris polyphylla, it is structurally related to gracillin, a compound found in various Dioscorea species. The systematic name for Polyphyllin D (this compound) is diosgenyl α-L-rhamnopyranosyl-(1 → 2)-[(α-L-arabinofuranosyl-(1 → 4)-β-D-glucopyranoside)].
Physicochemical Properties and Structure
The structural elucidation of this compound and other steroidal saponins from its natural source was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Data for this compound (Polyphyllin D)
| Property | Value | Source |
| Molecular Formula | C44H70O16 | |
| Molecular Weight | 855.02 g/mol | |
| Appearance | White powder | General observation from isolation studies |
| Solubility | Soluble in methanol, ethanol, DMSO |
Experimental Protocols: Isolation and Characterization
The isolation of this compound from its natural source, Paris polyphylla, follows a multi-step process involving extraction, fractionation, and purification. The general workflow is applicable to the isolation of various steroidal saponins from this plant.
General Isolation Protocol
-
Extraction: The dried and powdered rhizomes of Paris polyphylla are typically extracted with a polar solvent, most commonly 70% ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the saponins.
-
Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The steroidal saponins, including this compound, are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The n-butanol extract is subjected to a series of chromatographic separations to isolate the individual saponins. This is a critical and often iterative process.
-
Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.
-
-
Structure Elucidation: The purified compound is then subjected to spectroscopic analysis to confirm its structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the detailed structure of the aglycone and the sugar moieties, as well as the linkages between them.
-
Visualization of the Isolation Workflow
Biological Activity
This compound (Polyphyllin D) has been the subject of numerous studies investigating its biological activities, with a primary focus on its anticancer properties.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against a variety of cancer cell lines. Its proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
Table 2: In Vitro Cytotoxicity of this compound (Polyphyllin D)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 5 | |
| MDA-MB-231 | Breast Cancer | 2.5 | |
| HepG2 (drug-resistant) | Liver Cancer | Potent activity reported | |
| Jurkat | Leukemia | Cytotoxicity observed | |
| Neuroblastoma cells | Neuroblastoma | Cell viability reduced |
Signaling Pathways
The anticancer effects of this compound are mediated through its interaction with various cellular signaling pathways. One of the key pathways implicated is the mitochondrial apoptotic pathway.
Future Directions
The potent biological activities of this compound, particularly its anticancer effects, position it as a promising lead compound for drug development. Future research should focus on several key areas:
-
Total Synthesis: The development of an efficient total synthesis route for this compound would provide a sustainable supply for further research and development, independent of its natural source.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of this compound will be crucial to identify the key structural features responsible for its bioactivity and to optimize its therapeutic properties.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to evaluate the therapeutic efficacy, pharmacokinetic profile, and safety of this compound in animal models of various diseases.
-
Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.
This in-depth technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing a comprehensive overview of the discovery, isolation, and biological significance of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Polyphyllin D-loaded solid lipid nanoparticles for breast cancer: Synthesis, characterization, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New steroidal saponins and sterol glycosides from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three new steroidal saponins from the rhizome of Paris polyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 17-Hydroxygracillin in Plants: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxygracillin is a steroidal saponin (B1150181) of significant interest due to its potential pharmacological activities. As a derivative of gracillin (B1672132), it belongs to a class of complex natural products found predominantly in plants of the Dioscorea genus. The elucidation of its biosynthetic pathway is crucial for understanding its natural production and for developing biotechnological methods for its synthesis. This technical guide outlines the putative biosynthetic pathway of this compound, drawing upon the established principles of steroidal saponin biosynthesis. While the complete pathway has not been fully elucidated in a single study, this document consolidates current knowledge to propose a scientifically grounded sequence of enzymatic reactions. We detail the key enzyme families involved, present quantitative data from homologous pathways, provide generalized experimental protocols for pathway characterization, and visualize the proposed metabolic route and experimental workflows.
Introduction to Steroidal Saponins (B1172615)
Steroidal saponins are a diverse group of plant secondary metabolites characterized by a steroid aglycone backbone linked to one or more sugar chains.[1][2] These compounds play essential roles in plant defense and have a wide array of applications in the pharmaceutical industry, serving as precursors for the synthesis of steroid drugs.[1][2] The biosynthesis of these complex molecules begins with common isoprenoid precursors and involves a series of modifications by specialized enzyme families, primarily Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).[3]
Gracillin is a spirostanol-type saponin found in various Dioscorea species, with an aglycone core known as diosgenin (B1670711). This compound is a hydroxylated derivative of gracillin, with the additional hydroxyl group at the C-17 position of the steroid backbone conferring altered biological activity. This document presents a hypothesized pathway for its formation, divided into three core stages: formation of the diosgenin aglycone, glycosylation to yield gracillin, and the final hydroxylation step to produce this compound.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three major stages, beginning with the widely distributed plant sterol, cholesterol.
Stage 1: Formation of the Diosgenin Aglycone from Cholesterol
The initial phase involves the conversion of cholesterol into the spirostanol (B12661974) aglycone, diosgenin. This transformation is a multi-step process catalyzed by a series of Cytochrome P450 enzymes, which perform specific hydroxylations and oxidations on the sterol side chain.
The key steps are believed to be:
-
C-26 Hydroxylation: A CYP enzyme hydroxylates cholesterol at the C-26 position.
-
C-22 Hydroxylation: A subsequent hydroxylation occurs at the C-22 position, catalyzed by another specific CYP.
-
Oxidation and Cyclization: Further oxidation and enzymatic or spontaneous cyclization of the side chain leads to the formation of the characteristic spiroketal F-ring of diosgenin.
Stage 2: Glycosylation of Diosgenin to form Gracillin
Once diosgenin is formed, it undergoes glycosylation at the C-3 hydroxyl group. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), each specific to the sugar being added and the linkage being formed. Gracillin possesses a branched trisaccharide moiety.
The proposed glycosylation sequence is:
-
Glucosylation: A UGT transfers a glucose molecule from UDP-glucose to the 3-OH group of diosgenin.
-
Second Glucosylation: A second UGT adds another glucose molecule to the first, typically at the C-2 position of the initial glucose.
-
Rhamnosylation: A final UGT attaches a rhamnose molecule to the second glucose, completing the sugar chain of gracillin.
Stage 3: C-17α Hydroxylation to form this compound
The final and defining step in the biosynthesis of this compound is the hydroxylation of the gracillin molecule at the C-17 position. This reaction is hypothesized to be catalyzed by a specific Cytochrome P450 monooxygenase, likely a steroid 17α-hydroxylase (CYP17A1) homologue, an enzyme known to perform this modification on steroid cores in other organisms. This enzyme would recognize the gracillin molecule as its substrate and introduce a hydroxyl group, yielding the final product.
The following diagram illustrates the complete putative pathway from cholesterol.
Caption: Putative biosynthetic pathway of this compound from cholesterol.
Key Enzyme Families in Biosynthesis
The synthesis of this compound relies on the coordinated action of two major enzyme superfamilies.
Cytochrome P450 Monooxygenases (CYPs)
CYPs are heme-thiolate proteins that catalyze a wide range of regio- and stereospecific oxidative reactions, making them crucial for the diversification of natural products. In steroidal saponin biosynthesis, they are responsible for introducing hydroxyl groups and other modifications to the steroid skeleton. Plant CYPs are typically membrane-bound proteins requiring an electron donor, usually NADPH-cytochrome P450 reductase (CPR), to activate molecular oxygen for catalysis. The hydroxylation at C-17 is a critical, hypothesized step catalyzed by a CYP enzyme.
UDP-Glycosyltransferases (UGTs)
UGTs are responsible for the glycosylation of the aglycone. They belong to a large multigene family and catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor (e.g., UDP-glucose, UDP-rhamnose) to an acceptor molecule. The sequential action of several UGTs, each with specific substrate and sugar preferences, builds the complex oligosaccharide chains characteristic of saponins like gracillin.
Quantitative Data from Homologous Enzyme Systems
While kinetic data for the specific enzymes in the this compound pathway are not available, the following table summarizes representative kinetic parameters for CYPs and UGTs involved in the biosynthesis of other plant saponins. This data provides a baseline for understanding the potential efficiency of the enzymes in the proposed pathway.
| Enzyme Class | Enzyme Name | Substrate | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |
| CYP450 | CYP72A613 | β-amyrin | 7.5 | 0.12 | Trigonella foenum-graecum | It is important to note that this is a representative value from a related pathway. |
| CYP450 | CYP90B50 | Cholesterol | 12.3 | 0.08 | Trigonella foenum-graecum | This data is illustrative of CYP kinetics in sterol modification. |
| UGT | UGT73C11 | Oleanolic Acid | 2.1 | 0.15 | Barbarea vulgaris | From Augustine, J. M., et al. (2013). Plant Physiology. |
| UGT | HhUGT74AG11 | Oleanolic Acid | 15.6 | 0.02 | Hedera helix | From a 2024 study on oleanane-type saponins. |
Note: The data presented are for enzymes from homologous pathways and serve as a reference for the potential kinetic properties of the enzymes involved in this compound biosynthesis.
Experimental Protocols for Pathway Elucidation
The characterization of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining transcriptomics, molecular biology, and analytical chemistry.
Identification of Candidate Genes via Transcriptomics
A common strategy to identify candidate genes is to compare the transcriptomes of tissues with high and low concentrations of the target compound.
Caption: Workflow for identifying candidate biosynthetic genes.
Protocol:
-
Tissue Selection: Collect plant tissues (e.g., leaves, roots, tubers) from a Dioscorea species known to produce this compound. Separate tissues based on developmental stage or known compound accumulation patterns.
-
RNA Extraction: Isolate total RNA from the selected tissues using a suitable plant RNA extraction kit or a CTAB-based protocol. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA samples. Perform high-throughput sequencing (e.g., Illumina RNA-Seq) to generate transcriptomic data.
-
Bioinformatic Analysis:
-
Perform quality control and trimming of raw sequencing reads.
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Quantify gene expression levels (e.g., as FPKM or TPM).
-
Identify differentially expressed genes (DEGs) between high- and low-content tissues.
-
-
Candidate Gene Selection: Filter the list of DEGs for genes annotated as Cytochrome P450s and UDP-glycosyltransferases that show significantly higher expression in the high-content tissue.
Functional Characterization of Candidate Enzymes
This protocol involves expressing the candidate genes in a heterologous host system and testing the activity of the resulting recombinant proteins.
Protocol:
-
Gene Cloning: Amplify the full-length coding sequences of candidate CYP and UGT genes from cDNA using PCR. Clone the amplified genes into an appropriate expression vector (e.g., a yeast vector like pYES-DEST52 or a bacterial vector like pET).
-
Heterologous Expression: Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.
-
For CYPs expressed in yeast, co-expression with a plant CPR is often necessary for activity.
-
For E. coli expression, protein solubility may need to be optimized.
-
-
Protein Production and Microsome/Protein Isolation:
-
Induce protein expression in the host cells.
-
For CYPs, harvest the cells and prepare microsomal fractions, which contain the membrane-bound enzymes.
-
For soluble UGTs, prepare a crude protein extract or purify the recombinant protein using affinity chromatography (e.g., His-tag).
-
-
In Vitro Enzyme Assays:
-
CYP Assay: Incubate the microsomal fraction containing the recombinant CYP and CPR with the putative substrate (e.g., gracillin) and NADPH.
-
UGT Assay: Incubate the recombinant UGT with the aglycone substrate (e.g., diosgenin) and the appropriate UDP-sugar donor (e.g., UDP-glucose).
-
-
Product Analysis: Stop the reactions and extract the products. Analyze the reaction mixture using HPLC or LC-MS to detect the formation of the expected product by comparing retention times and mass spectra with an authentic standard.
Metabolite Analysis by UHPLC-QTOF-MS
This method is used to identify and characterize steroidal saponins in plant extracts and enzymatic assays.
Protocol:
-
Sample Preparation:
-
Grind lyophilized plant tissue to a fine powder.
-
Perform an exhaustive extraction with methanol (B129727) or ethanol, often with sonication or heating.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm filter before analysis.
-
-
Chromatographic Conditions:
-
Column: Use a high-resolution reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometry Conditions:
-
Ion Source: Use an electrospray ionization (ESI) source, operating in both positive and negative ion modes for comprehensive analysis.
-
Mass Range: Scan a mass range of m/z 100-1700.
-
Data Acquisition: Acquire data in both full scan MS mode for accurate mass measurement and targeted MS/MS mode for structural fragmentation. Accurate mass data allows for the determination of elemental compositions.
-
-
Data Analysis: Identify compounds by comparing their retention times and mass fragmentation patterns with those of authentic standards or by detailed interpretation of the mass spectra.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex, multi-step process involving the coordinated action of CYPs and UGTs. This guide has presented a putative pathway, grounded in the established principles of steroidal saponin biosynthesis, that proceeds from cholesterol through the key intermediates diosgenin and gracillin.
Significant research is still required to fully validate this proposed pathway. The immediate priorities for the scientific community should be:
-
Identification of the specific C-17α hydroxylase: Functional characterization of CYP candidates from a this compound-producing Dioscorea species is essential to confirm the final biosynthetic step.
-
Characterization of the UGTs: Identifying the specific UDP-glycosyltransferases responsible for the sequential glycosylation of diosgenin will complete our understanding of gracillin formation.
-
Regulatory Mechanisms: Investigating the transcriptional regulation of the pathway genes will provide insights into how the production of these valuable compounds is controlled in the plant.
The successful elucidation of this pathway will not only advance our fundamental knowledge of plant specialized metabolism but will also pave the way for metabolic engineering approaches to produce this compound and other valuable steroidal saponins in microbial or plant-based systems.
References
Physical and chemical properties of 17-Hydroxygracillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxygracillin is a steroidal saponin (B1150181), a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. While specific research on this compound is limited, this guide provides a comprehensive overview of its known physical and chemical properties. Drawing upon data from related steroidal saponins (B1172615) isolated from the Paris species, this document also explores potential biological activities, relevant signaling pathways, and detailed experimental protocols that can be adapted for its study. This technical guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Physical and Chemical Properties
General Properties
| Property | Value | Source(s) |
| CAS Number | 90308-85-3 | [1] |
| Molecular Formula | C₄₅H₇₂O₁₈ | [1] |
| Molecular Weight | 901.04 g/mol | [1] |
| Appearance | White powder | - |
| Storage Conditions | -20°C or 2-8°C | - |
| Solubility | 10 mM in DMSO | - |
Spectral Data
Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry, are not extensively reported. Researchers should perform these analyses on purified samples for complete structural elucidation and characterization. General spectral features expected for a steroidal saponin are described below.
-
¹H NMR: The proton NMR spectrum is expected to show complex signals corresponding to the steroidal backbone and the sugar moieties. Key signals would include those for the methyl protons of the steroid, anomeric protons of the sugar units, and protons attached to hydroxylated carbons.[2][3][4][5]
-
¹³C NMR: The carbon NMR spectrum would provide detailed information on the carbon skeleton. Characteristic signals would include those for the spiroketal carbons, olefinic carbons in the steroid nucleus, and the various carbons of the sugar residues.[6][7][8][9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit broad absorption bands corresponding to hydroxyl (O-H) stretching, C-H stretching of alkyl groups, and C-O stretching vibrations characteristic of the glycosidic linkages and the steroidal ether functions.[11][12]
-
UV-Vis Spectroscopy: As steroidal saponins typically lack extensive chromophores, the UV-Vis spectrum is not expected to show strong absorption in the 200-800 nm range, unless specific unsaturated systems are present.[11]
-
Mass Spectrometry (MS): Mass spectral analysis would be crucial for confirming the molecular weight. Fragmentation patterns could provide valuable information about the structure of the aglycone and the sequence of the sugar units.[13][14][15][16][17]
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activities of this compound is scarce. However, based on the known pharmacology of other steroidal saponins isolated from plants of the Paris genus, this compound is anticipated to possess cytotoxic and anti-inflammatory properties.
Cytotoxic Activity
Steroidal saponins from Paris polyphylla and related species have demonstrated significant cytotoxic effects against various cancer cell lines.[18][19][20][21][22] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Potential Signaling Pathways Involved in Cytotoxicity:
It is plausible that this compound could modulate key signaling pathways involved in cancer cell proliferation and survival, such as:
-
PI3K/Akt Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.
-
MAPK Pathway: Modulation of the MAPK cascade (including ERK, JNK, and p38) can influence cell growth, differentiation, and apoptosis.
-
NF-κB Pathway: Inhibition of NF-κB, a key regulator of inflammation and cell survival, is a common mechanism for the anti-cancer effects of natural products.
Caption: Potential signaling pathways modulated by this compound leading to cytotoxic effects.
Anti-inflammatory Activity
Many steroidal saponins exhibit anti-inflammatory properties.[23][24][25][26][27] This activity is often attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.
Potential Signaling Pathways Involved in Anti-inflammatory Effects:
The anti-inflammatory effects of this compound could be mediated through the inhibition of pathways such as:
-
NF-κB Pathway: As a central regulator of inflammation, its inhibition would lead to a decrease in the production of pro-inflammatory cytokines and enzymes.
-
MAPK Pathway: This pathway is also involved in the inflammatory response, and its modulation can affect the production of inflammatory mediators.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. csustan.edu [csustan.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chrysin enhances doxorubicin-induced cytotoxicity in human lung epithelial cancer cell lines: the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and evaluation of antiinflammatory activities of a series of corticosteroid 17 alpha-esters containing a functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Baicalin inhibits IL-17-mediated joint inflammation in murine adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Exploration of the anti-inflammatory, analgesic, and wound healing activities of Bletilla Striata polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preclinical Rodent Models of Arthritis and Acute Inflammation Indicate Immunomodulatory and Anti-Inflammatory Properties of Juglans regia Extracts - PMC [pmc.ncbi.nlm.nih.gov]
17-Hydroxygracillin CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available physicochemical data for 17-Hydroxygracillin. Due to the limited specific information available in the public domain regarding its detailed biological activity, this document focuses on its fundamental properties and outlines a generalized experimental workflow for the extraction and isolation of similar saponin (B1150181) compounds from plant matrices.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below.
| Parameter | Value | Source |
| CAS Number | 90308-85-3 | ChemNorm[1] |
| Molecular Weight | 901.04 g/mol | ChemNorm, PubChem[1][2] |
| Molecular Formula | C45H72O18 | ChemNorm, PubChem[1][2] |
Experimental Protocols
General Protocol for Saponin Extraction and Isolation
-
Plant Material Preparation:
-
The plant material (e.g., rhizomes, leaves) is collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
The powdered plant material is subjected to extraction with a suitable solvent. Commonly, a primary extraction is performed with a non-polar solvent (e.g., hexane) to remove lipids and pigments.
-
Subsequent extraction is carried out with a more polar solvent, typically methanol (B129727) or ethanol, to extract the saponins (B1172615). This can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to improve efficiency.
-
-
Solvent Partitioning:
-
The crude alcoholic extract is concentrated under reduced pressure.
-
The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Saponins are often enriched in the n-butanol fraction.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to further purification using various chromatographic techniques.
-
Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or reversed-phase (C18) column, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target saponin are further purified by preparative HPLC to yield the pure compound.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and isolation of saponins like this compound from a plant source.
Caption: Generalized workflow for saponin isolation.
Signaling Pathways
Currently, there is no specific information available from the provided search results detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and its effects on cellular signaling cascades.
References
A Technical Guide to the Spectral Analysis of 17-Hydroxygracillin
For Researchers, Scientists, and Drug Development Professionals
Introduction: 17-Hydroxygracillin is a steroidal saponin, a class of natural products known for their diverse biological activities.[1][2] Its molecular formula is C₄₅H₇₂O₁₈, with a molecular weight of approximately 901.0 g/mol .[3] A comprehensive understanding of its chemical structure is paramount for its development as a potential therapeutic agent. This guide provides a detailed overview of the expected spectral data (NMR, MS, and IR) for this compound and the experimental protocols for their acquisition. While specific spectral data for this compound is not publicly available, this document outlines the theoretical values and methodologies based on the analysis of similar steroidal saponins (B1172615).
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation.
Expected Mass Spectrum Data
Based on its molecular formula, the expected mass spectrometry data for this compound would be:
| Ion | Expected m/z |
| [M+H]⁺ | ~901.48 |
| [M+Na]⁺ | ~923.46 |
| [M-H]⁻ | ~899.47 |
Fragmentation would likely involve the sequential loss of sugar moieties, providing information on the glycone structure.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of other steroidal compounds.[4][5]
1. Sample Preparation:
-
Dissolve a purified sample of this compound in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if the compound is in a complex matrix to remove interfering substances. For LLE, a solvent system like ethyl acetate/hexane could be employed.
2. Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used for separating steroids and their glycosides.
-
Mobile Phase: A gradient elution is often employed.
-
Solvent A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or 0.1% ammonium hydroxide.
-
-
Gradient Program: A typical gradient might start at 10-20% B, increasing to 90-95% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Maintained at 30-40 °C for reproducible retention times.
3. Mass Spectrometric Detection (MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used for saponins due to their polarity. Atmospheric pressure chemical ionization (APCI) can also be effective.
-
Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive data.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal for accurate mass measurements. A triple quadrupole (QqQ) instrument is well-suited for targeted fragmentation studies (MS/MS).
-
Data Acquisition: Acquire full scan data to detect the parent ions. For structural elucidation, perform tandem MS (MS/MS) on the most abundant parent ions to generate fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of this compound, including the stereochemistry of the aglycone and the nature and linkage of the sugar units.
Expected NMR Data
While specific shifts are not available, the following provides an expected range and type of signals for the different parts of the this compound molecule.
¹H-NMR (Proton NMR):
-
Anomeric Protons (Sugar Moieties): Signals between δ 4.5 and 5.5 ppm, appearing as doublets or broad singlets, are characteristic of the anomeric protons of the sugar units. The coupling constants (J-values) of these signals are indicative of the stereochemistry of the glycosidic linkages.
-
Aglycone Protons:
-
Signals for the steroidal backbone will appear between δ 0.7 and 2.5 ppm.
-
Methyl protons will be observed as singlets between δ 0.7 and 1.2 ppm.
-
Olefinic protons (if present) will resonate further downfield, typically between δ 5.0 and 5.5 ppm.
-
-
Hydroxyl Protons: Broad signals that can appear over a wide range and are often exchanged with D₂O.
¹³C-NMR (Carbon NMR):
-
Anomeric Carbons (Sugar Moieties): Resonances between δ 95 and 105 ppm are characteristic of the anomeric carbons.
-
Sugar Carbons: Other sugar carbons will appear in the range of δ 60-85 ppm.
-
Aglycone Carbons:
-
The carbon signals of the steroidal nucleus will be spread across the upfield region of the spectrum.
-
Quaternary carbons will appear as weak signals.
-
The C-17 carbon bearing the hydroxyl group is expected to be significantly downfield shifted compared to its non-hydroxylated analog.
-
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent. Pyridine-d₅ or methanol-d₄ are common choices for saponins due to their good dissolving power for polar compounds.
-
Filter the solution into a 5 mm NMR tube.
2. NMR Experiments:
-
Spectrometer: A high-field NMR spectrometer (500 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules like saponins.
-
1D Experiments:
-
¹H-NMR: Acquire a standard proton spectrum to observe the overall proton environment.
-
¹³C-NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D Experiments for Structural Elucidation:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (i.e., within each sugar ring and within the aglycone).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the linkages between the sugar units and the connection of the sugar chain to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for establishing the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data
The IR spectrum of this compound is expected to show absorptions characteristic of its functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Stretching vibration of hydroxyl groups (alcohols and sugars). |
| ~2930 and ~2870 | C-H | Stretching vibrations of sp³ hybridized carbons in the steroidal backbone and sugar rings. |
| ~1650 (weak) | C=C | Stretching vibration of any carbon-carbon double bonds in the steroidal nucleus. |
| ~1070 | C-O | Stretching vibrations of the ether linkages (glycosidic bonds) and alcohol C-O bonds. |
Experimental Protocol: IR Spectroscopy
1. Sample Preparation:
-
KBr Pellet: Mix a small amount of the dried sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film: If the sample is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
2. Data Acquisition:
-
Place the sample (KBr pellet, salt plate, or on the ATR crystal) in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to obtain the final IR spectrum of the compound.
Workflow and Data Integration
The data from these three spectroscopic techniques are complementary and must be integrated to fully characterize the structure of this compound.
Caption: Workflow for the spectral analysis and structural elucidation of this compound.
This integrated approach, combining mass spectrometry for molecular weight and formula, infrared spectroscopy for functional group identification, and a suite of NMR experiments for detailed structural and stereochemical assignment, is essential for the unambiguous characterization of complex natural products like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | C45H72O18 | CID 101151875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ensuring quality in 17OHP mass spectrometry measurement: an international study assessing isomeric steroid interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated, fast and sensitive quantification of 17 alpha-hydroxy-progesterone, androstenedione and testosterone by tandem mass spectrometry with on-line extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
17-Hydroxygracillin: A Technical Overview of Known Biological Activities
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct scientific data on the biological activities of 17-Hydroxygracillin is limited in publicly accessible literature. This document provides a comprehensive overview of the known biological activities of its parent compound, Gracillin (B1672132) , and related derivatives, which may serve as a valuable proxy for understanding the potential therapeutic applications of this compound.
Introduction
This compound is a steroidal saponin, a class of naturally occurring glycosides known for their diverse pharmacological effects. While specific studies on this compound are not extensively available, the biological activities of the closely related compound, Gracillin, have been investigated for their anti-cancer and anti-inflammatory properties. This technical guide summarizes the key findings related to Gracillin, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development efforts.
Core Biological Activities of Gracillin
Gracillin has demonstrated significant potential in two primary therapeutic areas: oncology and inflammation.
Anticancer Activity
Gracillin exerts its anticancer effects through the induction of apoptosis and autophagy in various cancer cell lines. The primary mechanisms of action include the disruption of mitochondrial function and the modulation of key signaling pathways.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | IC50: 2.421 µmol/L (24h) | Inhibition of cell viability | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | CCK-8 | - | Inhibition of cell proliferation | [2][3] |
| H460, H1299, H226B, A549 | Non-Small Cell Lung Cancer | H2DCF-DA | 0-10 µM (6h) | Induction of ROS generation | [4] |
| A549 | Non-Small Cell Lung Cancer | Western Blot | 0.25, 0.5, 1, 2 µmol/L (24h) | Upregulation of Beclin-1, LC3-II, WIPI1; Downregulation of p62 | [5][6] |
| H1299, DU145, HCT116 | Lung, Prostate, Colorectal Cancer | Xenograft model | 10 mg/kg (oral gavage) | Inhibition of tumor growth | [4] |
| BGC823 | Gastric Carcinoma | EdU staining | 5 µM (12h) | Inhibition of cell proliferation | [7] |
| MDA-MB-231 | Breast Cancer | Xenograft model | - | Inhibition of tumor growth | [8] |
Gracillin's anticancer activity is mediated through several key signaling pathways:
-
mTOR Signaling Pathway: Gracillin induces autophagy in non-small cell lung cancer cells by inhibiting the mTOR signaling pathway. This is achieved by downregulating the expression of p-PI3K and p-Akt, and upregulating p-AMPK.[5][6][9]
-
MAPK Signaling Pathway: In non-small cell lung cancer cells, gracillin has been shown to activate the MAPK signaling pathway, leading to increased levels of p-ERK and decreased p-JNK, which in turn mediates the induction of autophagy.[2][10]
-
Mitochondrial Pathway: Gracillin disrupts mitochondrial function by targeting mitochondrial complex II, leading to decreased ATP production, increased reactive oxygen species (ROS) generation, and subsequent apoptosis.[11][12]
-
TIPE2-Mediated Pathway: In gastric carcinoma, gracillin has been shown to induce apoptosis and inhibit migration through a TIPE2-mediated mechanism, which involves the regulation of the Akt pathway.[7]
Diagram of the mTOR Signaling Pathway Inhibition by Gracillin
Caption: Gracillin inhibits the PI3K/Akt/mTOR pathway and activates AMPK, leading to the induction of autophagy and apoptosis in cancer cells.
Diagram of the MAPK Signaling Pathway Modulation by Gracillin
Caption: Gracillin modulates the MAPK pathway by activating ERK and p38 while inhibiting JNK, ultimately promoting autophagy in cancer cells.
Anti-inflammatory Activity
Gracilin derivatives have been shown to possess anti-inflammatory properties by reducing the production of inflammatory mediators in microglia.
Cell Culture and Treatment for Anti-inflammatory Assay:
-
Cell Line: Murine BV2 microglia cells.
-
Pre-treatment: Cells were pre-treated with gracilin derivatives for 1 hour.
-
Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[13]
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Release: Assessed in the cell culture supernatant.
-
Cytokine Release: Levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α) were measured in the supernatant.
-
Protein Expression: The expression of Nuclear Factor-κB (NF-κB), inducible nitric oxide synthase (iNOS), and cyclophilin A was determined.[13]
Assessment of Oxidative Stress:
-
Reactive Oxygen Species (ROS) Production: Measured to determine the antioxidant effect.
-
Mitochondrial Membrane Potential: Assessed to evaluate mitochondrial health under inflammatory conditions.
-
Nrf2 Expression: The expression of Nuclear factor-erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response, was measured.[13]
Workflow for Assessing Anti-inflammatory Effects of Gracilin Derivatives
Caption: Experimental workflow for evaluating the anti-inflammatory and antioxidant effects of gracilin derivatives on LPS-stimulated microglia.
Conclusion and Future Directions
The available evidence strongly suggests that Gracillin and its derivatives are promising candidates for the development of novel anticancer and anti-inflammatory agents. The detailed mechanisms of action, particularly the modulation of the mTOR and MAPK signaling pathways, provide a solid foundation for further preclinical and clinical investigations.
While direct data on this compound is currently lacking, its structural similarity to Gracillin warrants its investigation for similar biological activities. Future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for biological screening.
-
In vitro evaluation of its cytotoxic and anti-inflammatory effects on relevant cell lines.
-
In vivo studies to determine its efficacy and safety profile in animal models of cancer and inflammation.
-
Comparative studies with Gracillin to understand the impact of the 17-hydroxy group on biological activity and potency.
This technical guide provides a comprehensive starting point for researchers interested in the therapeutic potential of this compound and the broader family of gracilin-related saponins. The presented data and experimental frameworks can aid in the design of future studies aimed at unlocking the full therapeutic value of these natural compounds.
References
- 1. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway [jcancer.org]
- 3. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway [frontiersin.org]
- 6. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial Effects of Gracillin From Rhizoma Paridis Against Gastric Carcinoma via the Potential TIPE2-Mediated Induction of Endogenous Apoptosis and Inhibition of Migration in BGC823 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The natural compound gracillin exerts potent antitumor activity by targeting mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gracilin-Derivatives as Lead Compounds for Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of Gracilin and its Derivatives
Disclaimer: This technical guide focuses on the therapeutic applications of Gracilin A and its synthetic derivatives. Despite a comprehensive search, no specific scientific literature or data was found for 17-Hydroxygracillin . Therefore, the information presented herein pertains to the broader class of Gracilin compounds, which share a common structural core and exhibit a range of biological activities. The potential therapeutic applications of this compound remain uninvestigated in the available scientific literature.
This guide is intended for researchers, scientists, and drug development professionals interested in the emerging therapeutic potential of Gracilin compounds, natural norditerpenes isolated from the marine sponge Spongionella gracilis.[1] These compounds have garnered significant interest for their potent anti-inflammatory, neuroprotective, and anticancer properties.
Therapeutic Applications
Gracilin A and its derivatives have demonstrated promising bioactivities across several therapeutic areas. Their mechanisms of action often involve the modulation of key signaling pathways implicated in inflammation, neurodegeneration, and cancer.
Anti-inflammatory and Immunosuppressive Effects
Gracilin compounds exhibit significant anti-inflammatory and immunosuppressive properties, primarily through their interaction with cyclophilins (Cyp), particularly CypA.[1][2] This interaction can lead to the inhibition of pro-inflammatory signaling pathways.
-
Mechanism of Action: Gracilin derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This is achieved, in part, by inhibiting the translocation of the NF-κB p65 subunit to the nucleus, a key step in the inflammatory response.[2] Furthermore, these compounds can activate the Nrf2 antioxidant response pathway, which helps to mitigate oxidative stress associated with inflammation. Some synthetic analogues of Gracilin A have shown potent immunosuppressive activity by inhibiting the release of IL-2 in activated human T lymphocytes.
Neuroprotective Effects
The neuroprotective potential of Gracilin derivatives is a significant area of research, with implications for neurodegenerative diseases like Alzheimer's disease. Their multifaceted mechanism of action targets both oxidative stress and neuroinflammation.
-
Mechanism of Action: Gracilin A and its derivatives have been shown to protect neuronal cells from oxidative damage by reducing reactive oxygen species (ROS) production, restoring mitochondrial membrane potential, and increasing cellular glutathione (B108866) (GSH) levels. They can also inhibit the opening of the mitochondrial permeability transition pore (mPTP) through interaction with CypD. In the context of Alzheimer's disease, Gracilin compounds have been found to inhibit BACE1, a key enzyme in the production of amyloid-β peptides, and reduce the hyperphosphorylation of tau protein by inhibiting ERK.
Anticancer Activity
Gracilin and its derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting their potential as novel anticancer agents. Their mechanisms of action are multifaceted, targeting key cellular processes in cancer cells.
-
Mechanism of Action: Gracilin has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing autophagic cell death through the modulation of the MAPK signaling pathway. It can also inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. Furthermore, Gracilin has been identified as a mitochondria-targeting antitumor drug, disrupting mitochondrial complex II function, leading to suppressed ATP synthesis and increased ROS production, ultimately inducing apoptosis. Studies have also suggested that Gracilin can inhibit glycolysis by targeting phosphoglycerate kinase 1 (PGK1).
Quantitative Data
The following tables summarize the available quantitative data for Gracilin A and its derivatives from various in vitro studies.
Table 1: Anti-inflammatory and Immunosuppressive Activity of Gracilin Derivatives
| Compound/Derivative | Assay | Cell Line | IC50 / Activity | Reference |
| Gracilin L | ROS Production | BV2 microglia | Dose-dependent decrease | |
| Synthetic Analogue 1 | ROS Production | BV2 microglia | Dose-dependent decrease | |
| Synthetic Analogue 2 | ROS Production | BV2 microglia | Dose-dependent decrease | |
| Gracilin L | IL-6 Release | BV2 microglia | Significant attenuation | |
| Synthetic Analogue 1 | IL-6 Release | BV2 microglia | Significant attenuation | |
| Synthetic Analogue 2 | IL-6 Release | BV2 microglia | Significant attenuation | |
| Synthetic Analogue 1 | Cell Viability | BV2 microglia | IC50: 2.85 µM | |
| Synthetic Analogue 2 | Cell Viability | BV2 microglia | IC50: 4.36 µM | |
| Gracilin A Derivatives | IL-2 Release Inhibition | Human T lymphocytes | Varies by derivative |
Table 2: Neuroprotective Activity of Gracilin A and its Derivatives
| Compound/Derivative | Assay | Cell Line | IC50 / Activity | Reference |
| Gracilin A | CypD Inhibition | N/A | IC50: 0.26 µM | |
| Gracilin A | CypA Inhibition | N/A | IC50: 0.27 µM | |
| Gracilin A Derivative 27b | CypD Inhibition | N/A | IC50: 0.48 µM | |
| Gracilin A Derivative 27b | CypA Inhibition | N/A | Inactive up to 10 µM | |
| Gracilin H, A, L | BACE1 Inhibition | BE(2)-M17 | Inhibition observed | |
| Gracilin H, A, L | ERK Inhibition | SH-SY5Y-TMHT441 | Inhibition observed |
Table 3: Anticancer Activity of Gracilin
| Compound | Cell Line | Assay | Effect | Reference |
| Gracilin | NCI-H1299 (NSCLC) | Cell Proliferation | Significant inhibition | |
| Gracilin | A549 (NSCLC) | Cell Proliferation | Antiproliferative activity | |
| Gracilin | Various cancer cell lines | Cell Viability | Broad-spectrum inhibition |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Anti-inflammatory Assays
-
Cell Culture and Treatment: Murine BV2 microglial cells are cultured in appropriate media. For experiments, cells are pre-treated with Gracilin derivatives for 1 hour and then stimulated with lipopolysaccharide (LPS; 500 ng/mL) for 24 hours to induce an inflammatory response.
-
Reactive Oxygen Species (ROS) Production: ROS levels are measured using a fluorescent probe. After treatment, cells are incubated with the probe, and fluorescence is measured to quantify ROS production.
-
Nitric Oxide (NO) Release Assay: The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.
-
Cytokine Release (IL-6, TNF-α) Measurement: The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot for NF-κB Translocation: Nuclear and cytosolic protein fractions are separated. The presence of the NF-κB p65 subunit in each fraction is determined by Western blotting to assess its translocation to the nucleus.
Neuroprotection Assays
-
Cell Culture and Oxidative Stress Induction: Human neuroblastoma SH-SY5Y cells are cultured. Oxidative stress is induced by treating the cells with hydrogen peroxide (H₂O₂).
-
Cell Viability Assay (MTT): Cell viability is assessed using the MTT assay, which measures the metabolic activity of cells.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: The fluorescent dye TMRM is used to measure changes in the mitochondrial membrane potential.
-
Cyclophilin D (CypD) Inhibition Assay: The peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD is measured by monitoring the rate of hydrolysis of a specific substrate by chymotrypsin (B1334515) in the presence and absence of the test compounds.
Anticancer Assays
-
Cell Proliferation Assay (CCK-8): The antiproliferative activity of Gracilin on cancer cells (e.g., A549) is determined using a CCK-8 kit, which is similar to the MTT assay.
-
Western Blot for Signaling Pathway Analysis: The expression and phosphorylation status of key proteins in signaling pathways like MAPK and mTOR (e.g., p-ERK, p-JNK, p-mTOR) are analyzed by Western blotting to elucidate the mechanism of action.
-
In Vivo Xenograft Model: To evaluate in vivo anticancer efficacy, human cancer cells (e.g., NCI-H1299) are injected into immunodeficient mice to form tumors. The mice are then treated with Gracilin, and tumor volume and weight are monitored over time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Gracilin and its derivatives and a general experimental workflow for assessing their anti-inflammatory effects.
Caption: Anti-inflammatory signaling pathway of Gracilin derivatives.
Caption: Anticancer signaling pathways of Gracilin.
Caption: Experimental workflow for anti-inflammatory assessment.
Conclusion
Gracilin A and its derivatives represent a promising class of natural products with significant therapeutic potential in the fields of inflammation, neurodegeneration, and oncology. Their ability to modulate multiple key signaling pathways underscores their potential for the development of novel multi-target drugs. While the data presented in this guide are encouraging, further preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy, safety, and pharmacokinetic profiles. The lack of information on this compound highlights a gap in the current research landscape and an opportunity for future investigation into the structure-activity relationships within the Gracilin family.
References
A Technical Review of Steroidal Saponins from Paris polyphylla, with a Focus on Gracillin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidal saponins (B1172615), a diverse class of naturally occurring glycosides, have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[1][2][3] These compounds, characterized by a steroidal aglycone backbone linked to one or more sugar moieties, are abundant in various plant species, with the genus Paris being a particularly rich source.[4][5] Among the numerous steroidal saponins isolated from Paris polyphylla, gracillin (B1672132) and its derivatives, such as 17-Hydroxygracillin, represent a promising area of research for the development of novel therapeutics. This technical guide provides a comprehensive review of the current literature on steroidal saponins from Paris polyphylla, with a specific focus on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Biological Activities of Steroidal Saponins from Paris polyphylla
Steroidal saponins isolated from Paris polyphylla have demonstrated a wide array of biological effects, including potent cytotoxic, anti-inflammatory, and immunomodulatory activities.[1][6] These properties make them attractive candidates for drug discovery, particularly in the fields of oncology and inflammatory diseases.
Cytotoxic Activity
Numerous studies have highlighted the significant cytotoxic effects of Paris polyphylla saponins against various cancer cell lines.[6][7][8] The cytotoxic potential of these compounds is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit tumor angiogenesis.[2][5][8] The structural characteristics of these saponins, such as the type and linkage of the sugar chains, play a crucial role in their cytotoxic potency.[6]
Anti-inflammatory Activity
In addition to their anticancer properties, steroidal saponins from Paris polyphylla exhibit notable anti-inflammatory effects.[1][9] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[1][9] This activity is often linked to the downregulation of key inflammatory signaling pathways.
Quantitative Data on Biological Activities
The following table summarizes the reported in vitro cytotoxic and anti-inflammatory activities of various steroidal saponins isolated from Paris polyphylla. This data provides a comparative overview of their potency.
| Compound | Cell Line | Assay | Activity | IC50 (µM) | Reference |
| Paris Saponin (B1150181) (unspecified) | Raw 264.7 | NO Inhibition | Anti-inflammatory | 37.23 - 61.35 | [9] |
| Paris Saponin (unspecified) | HepG2 | Cytotoxicity | Anticancer | 9.43 - 24.54 | [9] |
| Papolatioside A | A549, HCT116, MCF-7, HeLa, HepG2 | Cytotoxicity | Anticancer | 3.26 - 22.3 | [7] |
| Papolatioside B | A549, HCT116, MCF-7, HeLa, HepG2 | Cytotoxicity | Anticancer | 3.26 - 22.3 | [7] |
| Paris Saponin II (PSII) | MCF-7 | Cytotoxicity | Anticancer | - | [10] |
Experimental Protocols
The evaluation of the biological activities of steroidal saponins involves a range of standardized experimental protocols. Below are detailed methodologies for key assays cited in the literature.
Isolation and Purification of Steroidal Saponins from Paris polyphylla
-
Extraction: The dried and powdered rhizomes of Paris polyphylla are typically extracted with a solvent such as 70% ethanol.[11]
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The n-butanol fraction, which is rich in saponins, is subjected to various chromatographic techniques for isolation and purification. These include:
-
Macroporous Resin Column Chromatography: For initial separation and enrichment of total saponins.
-
Silica Gel Column Chromatography: For further separation of individual saponin fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual saponin compounds.[11]
-
-
Structural Elucidation: The chemical structures of the isolated saponins are determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[7][9]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test saponin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in 96-well plates and treated with various concentrations of the test saponin for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Signaling Pathways Modulated by Paris polyphylla Saponins
The biological effects of steroidal saponins from Paris polyphylla are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Several saponins from Paris polyphylla have been shown to inhibit this pathway, leading to the suppression of tumor growth.[1][2][5]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Paris polyphylla saponins.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling route involved in cell proliferation, differentiation, and apoptosis. Saponins from Paris polyphylla can modulate the MAPK pathway, including the p38, ERK1/2, and JNK subfamilies, to exert their anticancer effects.[1]
Caption: Modulation of the MAPK signaling pathway by Paris polyphylla saponins.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Inhibition of the NF-κB pathway by Paris polyphylla saponins contributes to their anti-inflammatory and anticancer activities by downregulating the expression of pro-inflammatory cytokines and anti-apoptotic proteins.[1]
Caption: Inhibition of the NF-κB signaling pathway by Paris polyphylla saponins.
Conclusion
Steroidal saponins from Paris polyphylla, including gracillin derivatives, represent a valuable source of bioactive compounds with significant therapeutic potential. Their demonstrated cytotoxic and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, underscore their promise as lead compounds for the development of novel anticancer and anti-inflammatory drugs. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds to facilitate their translation into clinical applications. This technical guide provides a foundational overview for researchers and drug development professionals interested in harnessing the therapeutic potential of these remarkable natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of anti-tumour effects of Paris polyphylla saponins via ROS: molecular mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Paris polyphylla saponin II inducing autophagic to inhibit angiogenesis of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo anticancer activity of steroid saponins of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroidal saponins from rhizome of Paris polyphylla var. chinensis and their anti-inflammatory, cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steroid glycosides isolated from Paris polyphylla var. chinensis aerial parts and paris saponin II induces G1/S-phase MCF-7 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the heavy metal contents’ effect on steroidal saponins and the anti-breast cancer activity of Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EFFECT OF PARIS SAPONIN ON ANTITUMOR AND IMMUNE FUNCTION IN U14 TUMOR-BEARING MICE | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
Methodological & Application
Application Note: A General Protocol for the Isolation of 17-Hydroxygracillin, a Steroidal Saponin, from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steroidal saponins (B1172615) are a class of naturally occurring glycosides characterized by a steroidal aglycone backbone (sapogenin) linked to one or more sugar moieties. These compounds are widely distributed in the plant kingdom and exhibit a broad spectrum of pharmacological activities, making them valuable targets for drug discovery and development. 17-Hydroxygracillin is a representative steroidal saponin (B1150181) whose isolation requires a systematic and multi-step approach to separate it from a complex mixture of plant secondary metabolites. The structural similarity among different saponins presents a significant challenge for their separation and purification.[1][2]
This application note provides a comprehensive and adaptable protocol for the extraction, isolation, and purification of this compound from plant material. The methodology employs a combination of classical and modern separation techniques to yield a high-purity compound suitable for further structural elucidation and bioactivity screening.
Principle
The isolation strategy is based on a sequential process involving:
-
Solid-Liquid Extraction: Utilizing an appropriate solvent system to extract a broad range of saponins from the prepared plant tissue.
-
Solvent-Solvent Partitioning: To selectively separate the saponins from non-polar compounds like fats and waxes, and other classes of phytochemicals.
-
Chromatographic Purification: Employing a series of chromatographic techniques with increasing resolving power, such as Column Chromatography (CC) and High-Speed Counter-Current Chromatography (HSCCC), to isolate the target saponin.
-
Purity Assessment: Using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector to confirm the purity of the isolated this compound.
Experimental Protocols
Protocol 1: Preparation and Pre-treatment of Plant Material
Proper preparation of the plant material is a critical first step to ensure efficient extraction.[3]
-
Collection and Drying: Collect the relevant plant parts (e.g., roots, leaves, rhizomes) known to contain this compound. Clean the material of any soil or debris. Dry the plant material to a constant weight, typically in a circulating air oven at a controlled temperature (40-60°C) to prevent the degradation of thermolabile compounds.[4]
-
Grinding: Pulverize the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. Homogeneous, fine particles increase the surface area available for solvent extraction.[3]
-
Defatting (Optional but Recommended): To remove lipids and other non-polar constituents that can interfere with subsequent steps, pre-extract the powdered material with a non-polar solvent.[1]
-
Suspend the plant powder in n-hexane or petroleum ether (1:10, w/v).
-
Stir or sonicate for 30-60 minutes at room temperature.
-
Filter the mixture and discard the solvent.
-
Repeat the process 2-3 times.
-
Air-dry the defatted plant powder to remove residual solvent.
-
Protocol 2: Extraction and Liquid-Liquid Partitioning
This protocol aims to create a crude saponin-rich extract.
-
Maceration or Soxhlet Extraction:
-
Submerge the defatted plant powder in 70-80% aqueous methanol (B129727) or ethanol (B145695) (1:10, w/v).[1][5]
-
Extract the material using either maceration (stirring at room temperature for 24-48 hours, repeated 3 times) or a Soxhlet apparatus for 6-8 hours for a more exhaustive extraction.[6]
-
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water (e.g., 100 mL of water for every 10 g of extract).
-
Transfer the aqueous suspension to a separatory funnel.
-
Extract the aqueous phase sequentially with an equal volume of water-saturated n-butanol (3-4 times).[1][7] Saponins will preferentially partition into the n-butanol phase.
-
Combine the n-butanol fractions.
-
Wash the combined n-butanol phase with a small volume of deionized water to remove highly polar impurities.
-
Concentrate the n-butanol phase to dryness using a rotary evaporator to yield the crude saponin extract.
-
Protocol 3: Chromatographic Purification
The crude saponin extract is a complex mixture requiring further separation.[1] High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for separating saponins.[2][8]
-
Sample Preparation: Dissolve a known amount of the crude saponin extract (e.g., 100 mg) in the lower phase of the chosen two-phase solvent system for HSCCC.[2]
-
HSCCC System Preparation:
-
Prepare the two-phase solvent system. A common system for steroidal saponins is Ethyl Acetate:n-Butanol:Methanol:Water.[2] The ratio must be optimized for the specific separation.
-
Thoroughly mix the solvents in a separatory funnel, allow the layers to separate, and degas both phases by sonication before use.[2]
-
-
HSCCC Separation Procedure:
-
Fill the entire HSCCC column with the upper phase (stationary phase).
-
Set the apparatus to the desired revolution speed (e.g., 800-900 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), inject the sample solution.
-
Monitor the effluent using an appropriate detector. Since many saponins lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is highly recommended.[1][9]
-
Collect fractions based on the detector response.
-
-
Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound, this compound. Pool the pure fractions and evaporate the solvent.
Protocol 4: Purity Assessment and Structural Elucidation
-
HPLC Analysis:
-
Assess the purity of the isolated compound using reverse-phase HPLC (e.g., C18 column).[10]
-
A typical mobile phase would be a gradient of acetonitrile (B52724) and water.[10]
-
Use an ELSD or Mass Spectrometer (MS) for detection.
-
-
Structural Identification:
-
Confirm the identity and structure of the isolated compound using spectroscopic methods, primarily Mass Spectrometry (for molecular weight and fragmentation patterns) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, and 2D-NMR) for detailed structural elucidation.[2]
-
Data Presentation
Quantitative data from the purification process should be systematically recorded to assess the efficiency of the isolation protocol.
Table 1: Example Solvent Systems for Saponin Separation
| Technique | Solvent System (v/v/v/v) | Application | Reference |
|---|---|---|---|
| HSCCC | Ethyl Acetate:n-Butanol:Methanol:Water (4:1:2:4) | Separation of steroidal saponins from Dioscorea zingiberensis | [2] |
| Partitioning | Water-saturated n-Butanol | General extraction of saponins from aqueous crude extract | [1] |
| HPLC | Acetonitrile:Water (Gradient) | Analytical separation of steroidal saponins |[10] |
Table 2: Illustrative HSCCC Purification Results for a 100 mg Crude Extract (Based on a representative separation of steroidal saponins[2])
| Fraction ID | Elution Time (min) | Volume (mL) | Yield (mg) | Purity (%) |
| Compound A | 100-120 | 40 | 20.1 | >98% |
| Compound B | 130-148 | 36 | 25.0 | >97% |
| This compound (Hypothetical) | 160-180 | 40 | 17.0 | >99% |
| Compound D | 190-205 | 30 | 12.3 | >96% |
| Compound E (from column contents) | - | - | 11.2 | >95% |
Mandatory Visualization
The following diagram illustrates the complete workflow for the isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2791581A - Process for extracting saponins from plant tissue - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 10. Chromatographic behaviour of steroidal saponins studied by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17-Hydroxygracillin Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxygracillin is a steroidal saponin (B1150181), a class of natural products known for a wide range of biological activities, including potent anticancer effects. While specific research on this compound is limited, its structural similarity to the well-studied saponin Gracillin suggests it may exhibit comparable mechanisms of action. Gracillin has been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells.
These application notes provide a comprehensive set of protocols for conducting cell-based assays to evaluate the bioactivity of this compound. The methodologies are based on established protocols for Gracillin and other steroidal saponins (B1172615) and are intended to serve as a starting point for research. It is crucial to note that optimization of these protocols for this compound is essential.
Mechanism of Action (Hypothesized based on Gracillin)
Gracillin is reported to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis via the mitochondrial pathway, inhibition of glycolysis and oxidative phosphorylation, and modulation of the mTOR and MAPK signaling pathways.[1][2][3] It is hypothesized that this compound may share some or all of these mechanisms.
Signaling Pathway Diagram
Caption: Hypothesized signaling pathways affected by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., A549, HeLa)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan Spectrum Microplate Reader
Procedure:
-
Seed cells (2 x 10³ to 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[1]
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | 98.2 ± 3.1 | 95.4 ± 2.8 | 90.1 ± 3.5 |
| 1 | 85.7 ± 4.2 | 75.1 ± 3.9 | 60.3 ± 4.1 |
| 10 | 52.3 ± 3.5 | 40.2 ± 2.5 | 25.8 ± 2.9 |
| 100 | 15.1 ± 2.1 | 8.9 ± 1.5 | 5.2 ± 1.1 |
Note: Data presented is hypothetical and for illustrative purposes. Actual results will vary.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells (1.5 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.[4]
-
Treat cells with desired concentrations of this compound for 24 or 48 hours.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[5]
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| This compound (IC50) | 60.4 ± 3.1 | 25.7 ± 2.1 | 10.2 ± 1.5 | 3.7 ± 0.8 |
| This compound (2x IC50) | 35.2 ± 2.8 | 40.1 ± 3.5 | 20.5 ± 2.2 | 4.2 ± 0.9 |
Note: Data presented is hypothetical and for illustrative purposes.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 2.9 | 30.1 ± 2.1 | 14.7 ± 1.8 |
| This compound (IC50) | 70.3 ± 3.5 | 15.8 ± 1.9 | 13.9 ± 1.5 |
| This compound (2x IC50) | 78.9 ± 4.1 | 8.2 ± 1.2 | 12.9 ± 1.3 |
Note: Data presented is hypothetical and based on the G1 arrest observed with Gracillin.[4]
Experimental Workflow Diagram
Caption: General workflow for cell-based assays.
Conclusion
The provided protocols offer a robust framework for the initial investigation of the cellular effects of this compound. Based on the known activities of the related compound Gracillin, it is anticipated that this compound may demonstrate significant anticancer properties. Researchers are encouraged to adapt and optimize these methods to suit their specific cell lines and experimental conditions to fully elucidate the therapeutic potential of this novel steroidal saponin.
References
- 1. This compound | C45H72O18 | CID 101151875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Steroidal saponins from Calamus insignis, and their cell growth and cell cycle inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay on Saponin-treated A431 Cells [protocols.io]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. cancer.wisc.edu [cancer.wisc.edu]
In Vitro Anti-Cancer Activity of 17-Hydroxygracillin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxygracillin, a steroidal saponin, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. While specific data for this compound is limited, extensive research on its parent compound, gracillin (B1672132), provides a strong foundation for understanding its mechanism of action. Gracillin has demonstrated broad-spectrum anti-cancer activity across various human cancer cell lines.[1][2][3][4] This document outlines the in vitro anti-cancer activities of gracillin, which are presumed to be indicative of this compound's potential, focusing on its effects on cell viability, apoptosis, cell cycle, and associated signaling pathways. Detailed protocols for key experimental assays are also provided to facilitate further research.
Data Presentation
The anti-proliferative effects of gracillin have been quantified in various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: IC50 Values of Gracillin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Non-Small Cell Lung Cancer | 2.421[5] | 24 |
| H460 | Non-Small Cell Lung Cancer | Data not available | - |
| MDA-MB-231 | Breast Cancer | Data not available | - |
| H1299 | Non-Small Cell Lung Cancer | Data not available | - |
| H226B | Non-Small Cell Lung Cancer | Data not available | - |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Mechanism of Action
Gracillin exerts its anti-cancer effects through a multi-faceted approach that includes the induction of apoptosis, cell cycle arrest, and autophagy.
Apoptosis Induction
Gracillin has been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating cancerous cells. The pro-apoptotic effect is observed through the activation of caspases and changes in mitochondrial membrane potential.
Cell Cycle Arrest
Treatment with gracillin can lead to the arrest of the cell cycle, primarily at the G1 phase. This prevents cancer cells from progressing through the cell cycle and proliferating.
Signaling Pathway Modulation
The anti-cancer activity of gracillin is associated with the modulation of key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: Gracillin has been found to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth; its inhibition contributes to the anti-tumor effects of gracillin.
-
MAPK Pathway: Gracillin can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of certain branches of the MAPK pathway can lead to the induction of apoptosis and inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound (or gracillin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Cancer cell lines
-
This compound (or gracillin)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.
-
Harvest the cells (including floating cells) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound (or gracillin)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as required.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in signaling pathways.
Materials:
-
Cancer cell lines
-
This compound (or gracillin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow for In Vitro Anti-Cancer Activity Assessment```dot
Proposed Signaling Pathway of this compound in Cancer Cells
References
- 1. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer Potential of the Plant-Derived Saponin Gracillin: A Comprehensive Review of Mechanistic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway [frontiersin.org]
Application Notes and Protocols: Anti-inflammatory Effects of Gracilin Derivatives In Vitro
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for investigating the anti-inflammatory effects of Gracilin derivatives, specifically focusing on the methodologies used to assess their efficacy in in vitro models. Due to the limited specific data on "17-Hydroxygracillin," this document utilizes data from studies on closely related and well-researched Gracilin analogues, such as Gracilin L and its synthetic derivatives. These compounds have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties, making them promising candidates for further drug development. The primary model discussed is the lipopolysaccharide (LPS)-stimulated BV2 microglia, a standard for assessing neuroinflammation.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of Gracilin derivatives from in vitro studies.
Table 1: Effect of Gracilin Derivatives on Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglia
| Compound | Concentration | Target Mediator | % Inhibition / Reduction | Reference |
| Gracilin L | 1 µM | ROS | ~40% reduction vs. LPS control | |
| Gracilin L | 0.1 µM | ROS | Significant reduction vs. LPS control | |
| Synthetic Analogue 1 | 1 µM | ROS | ~40% reduction vs. LPS control | |
| Synthetic Analogue 1 | 0.1 µM | ROS | Significant reduction vs. LPS control | |
| Synthetic Analogue 2 | 1 µM | ROS | ~40% reduction vs. LPS control | |
| Synthetic Analogue 2 | 0.1 µM | ROS | Significant reduction vs. LPS control | |
| Gracilin L & Analogues | Not Specified | IL-6 | ~50% attenuation of LPS-induced levels | |
| Gracilin L & Analogues | Not Specified | TNF-α | Data not quantified, but reduction observed | |
| Gracilin L & Analogues | Not Specified | iNOS Expression | ~25-30% decrease in LPS-stimulated cells |
Table 2: Effect of Gracilin Derivatives on Signaling Pathways in LPS-Stimulated BV2 Microglia
| Compound | Concentration | Signaling Pathway | Effect | Reference |
| Gracilin L & Analogues | 1 µM | Nrf2 | Notable increase in nuclear translocation | |
| Gracilin L & Analogues | Not Specified | NF-κB | Downregulation suggested as mechanism for cytokine reduction |
Mandatory Visualizations
Signaling Pathways
Measuring the Apoptotic Effects of 17-Hydroxygracillin and Related Saponins
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Hydroxygracillin is a steroidal saponin (B1150181) that has garnered interest for its potential therapeutic properties. Closely related saponins, such as Gracillin (B1672132), have been shown to exhibit significant anti-tumor activity by inducing apoptosis in various cancer cell lines.[1][2] This document provides detailed protocols for measuring the apoptotic effects of this compound and related compounds, focusing on key assays to characterize the induction of programmed cell death. The methodologies described herein are essential for preclinical evaluation and mechanistic studies of these promising natural products. Gracillin, a well-studied analogue, induces apoptosis through the mitochondrial pathway and has been shown to modulate signaling pathways such as mTOR and MAPK.[3][4][5]
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of Gracillin in various cancer cell lines. This data can serve as a reference for expected outcomes when testing this compound.
Table 1: Cytotoxicity of Gracillin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hrs) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.96 | 72 | [1] |
| A549 | Non-Small Cell Lung Cancer | 2.421 | 24 | [3] |
| A2780 | Ovarian Cancer | 4.3 | 72 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 2.84 | 24 | [4] |
| BGC823 | Gastric Cancer | 8.3 | Not Specified | [6] |
| SGC7901 | Gastric Cancer | 8.9 | Not Specified | [6] |
Table 2: Apoptosis Induction by Gracillin in A549 Cells (24h treatment)
| Gracillin (µM) | Apoptosis Rate (%) | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | Reference |
| 0 (Control) | --- | 6.81 ± 0.529 | [5] |
| 0.25 | Increased | 2.01 ± 0.229 | [5] |
| 0.5 | Significantly Increased (p < 0.05) | 1.21 ± 0.226 | [5] |
| 1 | Significantly Increased (p < 0.01) | 0.274 ± 0.101 | [5] |
| 2 | Significantly Increased (p < 0.001) | 0.219 ± 0.067 | [5] |
| 4 | 67.43% (Combined early and late apoptosis) | 0.089 ± 0.019 | [1][5] |
Experimental Protocols
Cell Viability Assay (CCK-8/MTS)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (or Gracillin) stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells (1 x 10⁶ cells/well) in 6-well plates and incubate overnight.[7]
-
Treat cells with various concentrations of this compound for 24 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10⁶ cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)
This assay measures the disruption of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
Materials:
-
Cancer cell lines
-
Black, clear-bottom 96-well plates
-
This compound
-
JC-1 Dye
-
Assay Buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound for the desired time. Include a positive control for depolarization (e.g., CCCP).[10]
-
Prepare the JC-1 staining solution (typically 1-10 µM in assay buffer or medium).[11]
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.
Western Blot Analysis
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-p-PI3K, anti-p-Akt, anti-p-mTOR, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells in RIPA buffer on ice.[12]
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-50 µg) by SDS-PAGE.[12]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways
Gracillin has been shown to induce apoptosis by modulating several signaling pathways. The primary mechanism involves the induction of mitochondrial-mediated apoptosis. Additionally, Gracillin can regulate autophagy through the PI3K/Akt/mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway [frontiersin.org]
- 4. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Beneficial Effects of Gracillin From Rhizoma Paridis Against Gastric Carcinoma via the Potential TIPE2-Mediated Induction of Endogenous Apoptosis and Inhibition of Migration in BGC823 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17-Hydroxygracillin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of 17-Hydroxygracillin, a steroidal saponin, in various cell culture-based assays. The following protocols are intended to serve as a starting point for investigating the biological activities of this compound.
Product Information
| Property | Value | Source |
| Molecular Formula | C45H72O18 | PubChem |
| Molecular Weight | 901.04 g/mol | PubChem |
| Solubility | Soluble in DMSO (10 mM) | Immunomart[1] |
| Appearance | White to off-white powder | Generic |
| Storage | Store at -20°C for long-term stability. | Generic |
Preparation of Stock and Working Solutions
Proper preparation of this compound solutions is critical for obtaining reproducible results in cell culture experiments.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
Protocol for 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.901 mg of this compound (Molecular Weight = 901.04 g/mol ).
-
Dissolving: Add the appropriate volume of cell culture grade DMSO to the weighed powder to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the 10 mM DMSO stock solution in complete cell culture medium.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) in all experiments.
Example Dilution for a 100 µM Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
In a sterile tube, add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium.
-
Mix thoroughly by gentle pipetting. This results in a 100 µM working solution with a final DMSO concentration of 0.1%.
Further serial dilutions can be made from this working solution to achieve the desired final concentrations for your experiment.
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[2]
Materials:
-
Target cell line (e.g., HeLa, A549, HepG2)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Expected Outcome Data Summary:
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 24 | 100 | X |
| 0.1 | 24 | ... | ... |
| 1 | 24 | ... | ... |
| 10 | 24 | ... | ... |
| 50 | 24 | ... | ... |
| 100 | 24 | ... | ... |
| ... | 48 | ... | ... |
| ... | 72 | ... | ... |
Anti-inflammatory Activity in Macrophages (LPS-induced NO, TNF-α, and IL-6 Production)
This protocol assesses the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) detection
-
ELISA kits for TNF-α and IL-6 quantification
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Determine the NO concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
Expected Outcome Data Summary:
| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| Control | - | ... | ... | ... |
| LPS | - | 100 | 100 | 100 |
| LPS + Vehicle | - | 100 | 100 | 100 |
| LPS + this compound | 1 | ... | ... | ... |
| LPS + this compound | 5 | ... | ... | ... |
| LPS + this compound | 10 | ... | ... | ... |
| LPS + this compound | 25 | ... | ... | ... |
| LPS + this compound | 50 | ... | ... | ... |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for in vitro testing of this compound.
Putative Signaling Pathway: Inhibition of NF-κB
Many steroidal saponins (B1172615) exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this putative mechanism of action for this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Putative Signaling Pathway: Induction of Apoptosis via PI3K/Akt/mTOR
Several steroidal saponins have been shown to induce apoptosis in cancer cells by modulating the PI3K/Akt/mTOR pathway.
Caption: Putative induction of apoptosis by this compound via PI3K/Akt/mTOR pathway.
References
Troubleshooting & Optimization
Technical Support Center: 17-Hydroxygracillin Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 17-Hydroxygracillin in in vitro experimental settings.
Troubleshooting Guide: Improving this compound Solubility
Researchers often encounter difficulties in dissolving this compound, a steroidal saponin, in aqueous buffers used for in vitro assays. This guide offers several strategies to enhance its solubility.
Issue: Precipitation of this compound in Aqueous Media
When preparing this compound solutions for in vitro studies, precipitation in the final assay medium is a common problem. This can lead to inaccurate and unreliable experimental results. The following table summarizes potential solutions to this issue.
| Method | Description | Advantages | Disadvantages | Typical Starting Concentration |
| Co-solvents | Use of a water-miscible organic solvent to increase the solubility of a poorly soluble compound. | Simple to implement; effective for many compounds. | High concentrations of organic solvents can be toxic to cells; may interfere with the assay.[1][2][3][4][5] | DMSO stock (e.g., 10 mM), diluted to ≤ 0.5% final concentration in media.[1][2] |
| Cyclodextrins | Formation of inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior.[6][7][8][9] | Generally low toxicity; can significantly increase aqueous solubility.[6][7] | May not be effective for all compounds; potential for competition with other molecules in the assay medium. | Molar ratio of this compound to cyclodextrin (B1172386) (e.g., 1:1, 1:2). |
| pH Adjustment | Altering the pH of the solvent to ionize the compound, thereby increasing its solubility. | Can be very effective if the compound has ionizable groups. | May not be suitable for all assays as it can affect cell viability and protein function. | Test a range of pH values around the pKa of the compound, if known. |
| Use of Surfactants | Incorporating non-ionic surfactants to aid in the dispersion and solubilization of the compound. | Can be effective at low concentrations. | May interfere with cell membranes and some biological assays. | Start with concentrations below the critical micelle concentration (CMC) of the surfactant. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[1][4] A stock solution of 10 mM in DMSO is a good starting point. For in vitro cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1% and not exceeding 1%) to avoid cytotoxicity.[1][2][3][4][5]
Q2: My this compound precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue. Here are a few troubleshooting steps:
-
Lower the final concentration: Your target concentration might be above the solubility limit in the final medium. Try a lower concentration.
-
Use a co-solvent system: If you are not already, prepare your stock in DMSO and ensure the final DMSO concentration in your assay is as low as possible (e.g., 0.1%).
-
Try a different solubilization method: Consider using cyclodextrins to improve aqueous solubility. You can pre-incubate this compound with a suitable cyclodextrin before adding it to your medium.
-
Sonication: Briefly sonicating the final solution may help to dissolve small precipitates, but be cautious as this may not result in a thermodynamically stable solution.
Q3: Can I use ethanol (B145695) as a solvent for this compound?
A3: Ethanol can be used as a co-solvent.[10] However, like DMSO, it can be toxic to cells at higher concentrations. The final concentration of ethanol in your in vitro assay should be carefully controlled and kept to a minimum. For some cell lines, even low percentages of ethanol can induce stress responses. Always include a vehicle control (medium with the same concentration of ethanol) in your experiments.
Q4: How do cyclodextrins work to improve the solubility of saponins (B1172615) like this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. Their exterior is hydrophilic, while the internal cavity is hydrophobic.[6][7] Poorly soluble molecules like steroidal saponins can be encapsulated within this hydrophobic cavity, forming an inclusion complex.[6][8] This complex has a higher affinity for aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[6][7][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions using a Co-solvent (DMSO)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Target aqueous medium (e.g., cell culture medium, phosphate-buffered saline)
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder (Molecular Weight: ~901.04 g/mol ).
-
Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM concentration. For example, dissolve 9.01 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution into the target aqueous medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the working solution does not exceed the tolerance level of your in vitro system (typically ≤ 0.5%). For a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest treatment concentration.
-
Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 100 mM).
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh the appropriate amount of this compound and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of the HP-β-CD stock solution to the this compound powder.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Incubate the mixture at room temperature for 1-2 hours with intermittent vortexing to facilitate the formation of the inclusion complex.
-
The resulting solution containing the this compound:HP-β-CD complex can then be diluted into the final assay medium.
-
It is advisable to determine the solubility enhancement factor by quantifying the concentration of dissolved this compound in the supernatant after centrifugation.
-
Visualizations
Below are diagrams illustrating the experimental workflow for solubility enhancement and a potential signaling pathway that may be modulated by steroidal saponins like this compound.
Caption: Workflow for solubility enhancement of this compound.
Caption: Hypothesized PI3K/Akt signaling pathway modulation.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary ComplexA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 17-Hydroxygracillin in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 17-Hydroxygracillin in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: As a spirostanol (B12661974) saponin, the primary degradation pathway for this compound in solution is the hydrolysis of its glycosidic bonds. This process is catalyzed by acidic or alkaline conditions and elevated temperatures, leading to the cleavage of the sugar moieties from the steroidal aglycone.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure maximum stability, this compound solutions should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended. Solutions should be protected from light to prevent potential photodegradation. It is advisable to prepare fresh solutions for immediate use whenever possible.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). For aqueous buffers, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it with the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound, like other steroidal saponins (B1172615), is susceptible to acid and base-catalyzed hydrolysis. Therefore, it is most stable in neutral pH conditions (around pH 7). Exposure to strongly acidic (pH < 4) or alkaline (pH > 9) solutions should be avoided, especially at elevated temperatures, as this will accelerate the degradation of the compound.
Q5: Are there any known stability data for the closely related compound, gracillin (B1672132)?
Troubleshooting Guides
Problem: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions of this compound before each experiment. 2. Check pH of the solution: Ensure the pH of your experimental buffer is within the neutral range (pH 6-8). 3. Control temperature: Avoid exposing the solution to high temperatures. If heating is necessary, minimize the duration. 4. Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to protect from light. |
| Precipitation of this compound | 1. Check solubility limits: You may have exceeded the solubility of this compound in your chosen solvent system. Try preparing a more dilute solution. 2. Increase organic solvent concentration: If using an aqueous buffer, a slight increase in the co-solvent (e.g., DMSO, ethanol) concentration may improve solubility. Ensure the final solvent concentration is compatible with your assay. 3. Gentle warming and sonication: Briefly and gently warm the solution or use a sonicator to aid dissolution. Avoid excessive heat. |
| Incorrect concentration of stock solution | 1. Re-weigh and re-dissolve: If possible, prepare a new stock solution, carefully weighing the compound and measuring the solvent volume. 2. Analytical quantification: Use a validated analytical method, such as HPLC-UV or LC-MS, to accurately determine the concentration of your stock solution. |
Summary of Stability Factors for Steroidal Saponins
The following table summarizes the general stability of steroidal saponins like this compound under various conditions. This information is based on the general behavior of this class of compounds, as specific quantitative data for this compound is limited.
| Condition | Effect on Stability | Recommendation |
| pH | Highly susceptible to degradation in acidic (pH < 4) and alkaline (pH > 9) conditions due to hydrolysis of glycosidic bonds. | Maintain solutions at a neutral pH (around 7.0). Use buffered solutions for experiments. |
| Temperature | Increased temperature accelerates the rate of hydrolysis and other degradation reactions. | Store stock solutions at -20°C or -80°C. For working solutions, store at 2-8°C and avoid prolonged exposure to room temperature or higher. |
| Light | Some saponins are sensitive to light, which can cause photodegradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| Oxidation | While hydrolysis is the primary concern, oxidative degradation can also occur over long-term storage. | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of the solid compound. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
1. Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products formed.
-
Determine the degradation kinetics under each stress condition.
Visualizations
Caption: General hydrolysis pathway of a steroidal saponin.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Optimizing HPLC Separation of 17-Hydroxygracillin Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 17-Hydroxygracillin isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers of this compound I might encounter?
A1: this compound is a steroidal saponin (B1150181).[1] Given its complex structure, you may encounter several types of isomers, including:
-
Epimers: Stereoisomers that differ in configuration at a single chiral center. The hydroxylation at the 17-position is a potential point for epimerization.
-
Positional Isomers: Isomers where the hydroxyl group is located at a different position on the steroid backbone.
-
Anomers: Isomers that differ in the stereochemistry at the anomeric carbon of the sugar moieties attached to the saponin core.
Q2: Is there a recommended starting HPLC method for separating this compound isomers?
A2: While specific methods for this compound are not widely published, a good starting point can be adapted from established methods for separating other steroidal saponins (B1172615).[2][3] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%), is a common approach.[4][5]
Q3: What detection method is most suitable for this compound and its isomers?
A3: Steroidal saponins like this compound often lack strong UV chromophores, which can make detection by standard UV-Vis detectors challenging.[2] Consider the following detection methods:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is well-suited for non-volatile analytes like saponins and is not dependent on their optical properties.[6]
-
Mass Spectrometry (MS): An MS detector can provide both sensitive detection and valuable structural information, which is particularly useful for differentiating between co-eluting isomers based on their mass-to-charge ratios.[4][5]
-
Low Wavelength UV Detection: If an ELSD or MS is unavailable, detection at low wavelengths (e.g., 200-210 nm) can sometimes be used, although it may be less sensitive and more prone to interference from mobile phase components.[2][6]
Q4: How does the mobile phase pH affect the separation of these isomers?
A4: The pH of the mobile phase can significantly influence the peak shape and resolution of saponin isomers, especially if they contain acidic or basic functional groups. Adding a small amount of acid, such as formic acid, can suppress the ionization of silanol (B1196071) groups on the stationary phase and any acidic moieties on the analyte, leading to sharper, more symmetrical peaks.[7]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
When isomers are not adequately separated, it results in overlapping peaks, a common challenge in chromatography.[8][9]
Caption: Initial assessment workflow for poor peak resolution.
| Strategy | Action | Expected Outcome |
| Modify Mobile Phase | 1. Adjust Organic Solvent Ratio: Decrease the percentage of the strong solvent (e.g., acetonitrile) to increase retention times and potentially improve separation. 2. Change Organic Solvent: Switch from acetonitrile to methanol, or vice-versa. This can alter the selectivity of the separation.[7] 3. Alter Modifier Concentration: Vary the concentration of formic acid (e.g., 0.05% to 0.2%). | Improved separation factor (α) between isomer peaks. |
| Adjust Gradient Profile | 1. Decrease Gradient Slope: A shallower gradient provides more time for closely eluting compounds to separate.[9] | Increased resolution between adjacent peaks. |
| Change Column Temperature | 1. Increase Temperature: This can improve efficiency and lead to sharper peaks. 2. Decrease Temperature: May increase retention and selectivity, improving resolution in some cases.[7] | Optimized peak shape and resolution. |
| Select a Different Column | 1. Different Stationary Phase: Try a column with a different chemistry (e.g., phenyl-hexyl, biphenyl) to exploit different separation mechanisms.[8] 2. Chiral Column: If stereoisomers are suspected, a chiral stationary phase may be necessary for separation.[9][10] | Significant change in selectivity and elution order. |
| Reduce Flow Rate | 1. Lower the Flow Rate: This can increase column efficiency and improve resolution, but will also increase run time. | Better separation, but longer analysis time. |
Issue 2: Peak Tailing or Broadening
Poor peak shape can obscure the presence of closely eluting isomers and affect accurate quantification.[9]
Caption: Troubleshooting workflow for poor peak shape.
| Potential Cause | Recommended Action |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help prevent contamination of the analytical column.[9][11] |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible. A sample solvent stronger than the mobile phase can cause peak distortion.[9] |
| Column Overload | Reduce the concentration of the injected sample.[12] |
| Secondary Interactions | Increase the concentration of the acidic modifier (e.g., formic acid) in the mobile phase to minimize interactions with residual silanols on the stationary phase.[12] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[9] |
Experimental Protocols
Starting HPLC Method for this compound Isomer Separation
This protocol is a generalized starting point and should be optimized for your specific application.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a linear gradient of 30-70% B over 30 minutes. Adjust as needed based on initial results. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detector | ELSD, MS, or UV/Vis (PDA) at 205 nm |
Sample Preparation
-
Dissolution: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent. The initial mobile phase is the preferred solvent.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[12]
By systematically addressing these common issues and utilizing the provided workflows and protocols, researchers can significantly improve the separation of this compound isomers, leading to more accurate and reliable analytical results.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of gracillin by HPLC-MS/MS after oral administration and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 17-Hydroxygracillin Extraction and Purification
Welcome to the technical support center for the extraction and purification of 17-Hydroxygracillin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound extraction?
A1: this compound, a steroidal saponin, is primarily extracted from the rhizomes and other parts of plants belonging to the Paris genus, with Paris polyphylla being a notable source.[1]
Q2: What are the most common initial extraction methods for this compound?
A2: The most common initial extraction methods involve solvent extraction using alcohols such as methanol (B129727) or ethanol (B145695), often assisted by techniques like ultrasonication to improve efficiency. The selection of the solvent is critical and can significantly impact the yield and purity of the crude extract.
Q3: Why is my crude extract highly viscous and difficult to handle?
A3: High viscosity in the crude extract is often due to the co-extraction of polysaccharides. This can be mitigated by pre-extraction with less polar solvents to remove some interfering compounds or by employing enzymatic hydrolysis to break down the polysaccharides. However, enzymatic conditions must be carefully optimized to prevent the degradation of this compound.
Q4: What are the main challenges in purifying this compound?
A4: The main challenges in purifying this compound stem from its structural similarity to other co-occurring steroidal saponins (B1172615) in the plant extract. This makes separation difficult, often leading to issues like peak tailing and poor resolution in chromatographic methods. Furthermore, the presence of impurities such as pigments, flavonoids, and polysaccharides can interfere with purification steps.
Q5: How can I improve the separation of this compound during column chromatography?
A5: To improve separation, particularly on silica (B1680970) gel columns, optimizing the mobile phase is crucial. A common solvent system is a mixture of chloroform, methanol, and water. Systematically varying the proportions of these solvents can enhance resolution. Adding a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the mobile phase can sometimes improve peak shape by suppressing the ionization of functional groups.
Q6: Are there alternative purification techniques to traditional column chromatography?
A6: Yes, techniques like macroporous resin chromatography and high-speed counter-current chromatography (HSCCC) are effective alternatives for purifying steroidal saponins like this compound. Macroporous resins offer high selectivity and the ability to be regenerated, while HSCCC is a liquid-liquid chromatography technique that can provide excellent separation of structurally similar compounds.
Troubleshooting Guides
This section addresses specific issues you might encounter during the extraction and purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of this compound in Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Degradation of the target compound during extraction. 4. Poor quality of the plant material. | 1. Optimize the solvent system. Ethanol/water or methanol/water mixtures are often effective. 2. Increase extraction time and/or use methods like ultrasonication or microwave-assisted extraction. 3. Avoid excessively high temperatures and prolonged exposure to harsh pH conditions. 4. Ensure the plant material is properly identified, harvested at the right time, and stored correctly. |
| Poor Separation and Peak Tailing in HPLC | 1. Inappropriate mobile phase composition. 2. Co-elution with structurally similar impurities. 3. Column overloading. 4. Secondary interactions with the stationary phase. | 1. Perform gradient optimization of the mobile phase (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid). 2. Use a high-resolution column or a different stationary phase (e.g., C8 instead of C18). Consider two-dimensional HPLC for complex mixtures. 3. Reduce the sample concentration or injection volume. 4. Add a competing agent to the mobile phase or use a column with end-capping. |
| Loss of this compound During Purification | 1. Irreversible adsorption onto the stationary phase. 2. Degradation due to pH or temperature instability. 3. Precipitation of the compound in the column or tubing. | 1. If using silica gel, consider switching to a less active stationary phase like reversed-phase C18 or a polymer-based resin. 2. Conduct stability studies to determine the optimal pH and temperature range for processing. Buffer the mobile phase if necessary. 3. Ensure the sample is fully dissolved in the mobile phase before injection. Check for solvent compatibility at each step. |
| Presence of Pigments and Other Impurities in the Final Product | 1. Ineffective initial cleanup of the crude extract. 2. Inadequate resolution during the main purification step. | 1. Use a pre-purification step with a less polar solvent to remove lipids and pigments. Solid-phase extraction (SPE) can also be effective for initial cleanup. 2. Employ orthogonal purification techniques (e.g., normal-phase followed by reversed-phase chromatography). |
Experimental Protocols
Extraction of this compound from Paris polyphylla
This protocol describes a general method for the extraction of this compound from the dried rhizomes of Paris polyphylla.
-
Sample Preparation: Grind the dried rhizomes of Paris polyphylla into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a flask.
-
Add 1 L of 70% ethanol (v/v) to the flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at 40°C.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the supernatants from all three extractions.
-
-
Concentration: Evaporate the combined solvent under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
Purification of this compound using Macroporous Resin Chromatography
This protocol provides a method for the initial purification and enrichment of this compound from the crude extract.
-
Resin Preparation: Pre-treat a suitable macroporous resin (e.g., HPD-100) by washing it sequentially with ethanol and then water to remove any impurities.
-
Sample Loading:
-
Dissolve the crude extract in deionized water to a concentration of approximately 10 mg/mL.
-
Load the sample solution onto the prepared macroporous resin column at a flow rate of 2 bed volumes per hour (BV/h).
-
-
Washing: Wash the column with 3 BV of deionized water to remove water-soluble impurities like sugars and some polar pigments.
-
Elution:
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 90% ethanol).
-
Collect fractions of each ethanol concentration. This compound is expected to elute in the higher ethanol concentration fractions (typically 70-90%).
-
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Concentration: Combine the fractions rich in this compound and evaporate the solvent under reduced pressure to obtain an enriched extract.
Data Presentation
The following table summarizes the impact of endophyte inoculation on the content of various polyphyllins, including this compound (PPD), in Paris polyphylla.
Table 1: Effect of Endophyte Inoculation on Polyphyllin Content in Paris polyphylla
| Treatment Group | Polyphyllin VII (PPVII) Content Increase (%) | This compound (PPD) Content Increase (%) | Polyphyllin H (PPH) Content Increase (%) | Polyphyllin I (PPI) Content Increase (%) |
| TPB Inoculation | 42.77 | 26.95 | 21.96 | 15.27 |
| LgD2 Inoculation | 24.00 | 69.38 | 19.06 | - |
Data adapted from a study on endophyte-inoculated rhizomes of Paris polyphylla. The study reported significant increases in the biosynthesis and accumulation of these compounds.[1]
Visualizations
Logical Workflow for this compound Extraction and Purification
The following diagram illustrates a typical workflow for the isolation of this compound from plant material.
Caption: A logical workflow for the extraction and purification of this compound.
Inhibition of the NF-κB Signaling Pathway
This compound and related steroidal saponins have been investigated for their anti-inflammatory properties, which may involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a key regulator of inflammation. The diagram below illustrates the canonical NF-κB signaling cascade and a potential point of inhibition.
References
Technical Support Center: 17-Hydroxygracillin Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 17-Hydroxygracillin in cell viability assays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its solubility?
This compound is a chemical compound with the molecular formula C45H72O18[1]. For in vitro assays, it can be dissolved in DMSO, with a reported solubility of 10 mM[2]. It is crucial to consider the final DMSO concentration in your cell culture medium, as high concentrations can be toxic to cells.
Q2: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on your specific experimental needs, cell type, and available equipment. Commonly used assays include MTT, XTT, and CCK-8[3].
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MTT assay: A reliable and widely used method, but it requires a solubilization step and can be time-consuming[3].
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XTT and CCK-8 assays: These are more recent-generation assays that are generally more sensitive and user-friendly as they do not require a solubilization step[3]. The CCK-8 assay is known for being less toxic to cells, allowing for longer incubation times.
Refer to the table below for a detailed comparison.
Q3: How do I determine the optimal seeding density for my cells?
Optimal cell seeding density is critical for reliable results and depends on the cell line's growth rate. A density that is too low may result in less noticeable effects of the compound, while a density that is too high can lead to cell death due to nutrient depletion and contact inhibition. It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific cell line and experimental duration. A common starting point for many cell lines in a 96-well plate is around 10,000 cells per well.
Q4: What are the key differences between cytostatic and cytotoxic effects, and how can I distinguish them?
It is important to distinguish between cytostatic effects, where the compound inhibits cell proliferation without killing the cells, and cytotoxic effects, where the compound directly causes cell death. Assays like MTT, XTT, and CCK-8 measure metabolic activity, which reflects cell viability but does not directly differentiate between cytostatic and cytotoxic mechanisms. To distinguish between these effects, you may need to employ additional assays, such as cell counting over time (for proliferation) or a lactate (B86563) dehydrogenase (LDH) assay (for cytotoxicity).
Troubleshooting Guide
Problem 1: I am observing a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of this compound.
This is a common artifact in cell viability assays and can be caused by several factors:
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Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of the assay, leading to an artificially high viability signal.
-
Solution: Visually inspect the wells of your plate for any signs of precipitation. If observed, you may need to adjust the concentration range or use a different solvent system.
-
-
Direct Chemical Interference: The compound itself might directly reduce the assay reagent (e.g., MTT, XTT), leading to a color change that is independent of cellular metabolic activity. This results in a false positive for cell viability.
-
Solution: Set up a cell-free control experiment where you add this compound to the media with the assay reagent but without cells. If a color change occurs, it indicates direct interference.
-
Problem 2: My results are inconsistent between different types of viability assays (e.g., MTT vs. XTT).
Discrepancies between different assays can occur due to their different mechanisms. For instance, MTT reduction primarily occurs via NADH, while XTT reduction can involve NADPH. A compound could potentially interfere with one of these pathways selectively.
-
Solution: If you observe inconsistent results, it is recommended to use a third, mechanistically different assay to validate your findings. For example, a live/dead staining assay that measures membrane integrity can provide a more direct assessment of cell viability.
Problem 3: The absorbance readings in my assay are very low, even in the control wells.
Low absorbance readings can be due to several factors:
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Suboptimal Cell Number: The number of viable cells may be too low to generate a strong signal.
-
Incorrect Incubation Time: The incubation time with the assay reagent may not be long enough for sufficient color development.
-
Reagent Instability: The assay reagents may have degraded due to improper storage or handling.
-
Solution:
-
Optimize your cell seeding density to ensure a sufficient number of cells at the time of the assay.
-
Increase the incubation time with the assay reagent, but be mindful that prolonged incubation can be toxic to cells.
-
Ensure that all assay reagents are stored correctly and are not expired.
-
Data Presentation: Comparison of Common Cell Viability Assays
| Feature | MTT Assay | XTT Assay | CCK-8 Assay |
| Principle | Reduction of yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. | Reduction of XTT to a soluble formazan product by cellular dehydrogenases. | Reduction of water-soluble WST-8 to a soluble formazan product by cellular dehydrogenases. |
| Solubilization Step | Required (e.g., with DMSO or isopropanol). | Not required. | Not required. |
| Sensitivity | Good | High | Very High |
| Toxicity to Cells | Reagent can be toxic with long exposure. | Less toxic than MTT. | Low toxicity, allows for longer incubation. |
| Common Issues | Formazan crystals may not fully dissolve; potential for user error in solubilization step. | Can be sensitive to changes in pH and light exposure. | Higher cost compared to MTT. |
Experimental Protocols
MTT Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the treatment wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
CCK-8 Assay Protocol
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Signaling Pathway Diagram
The precise signaling pathway modulated by this compound is not yet fully elucidated. However, many natural compounds with anti-cancer properties induce apoptosis. The diagram below illustrates a simplified, hypothetical apoptosis pathway that could be investigated.
Caption: Hypothetical apoptotic signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for a cell viability assay.
References
Overcoming resistance to 17-Hydroxygracillin in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to 17-Hydroxygracillin in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a steroidal saponin. Like other compounds in this class, its anticancer effects are multifaceted. The primary mechanism is believed to involve interaction with cholesterol in the cell membrane, leading to the disruption of lipid rafts. This disruption can inactivate pro-survival signaling pathways like PI3K/Akt.[1] Additionally, steroidal saponins (B1172615) have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, trigger cell cycle arrest, and modulate key signaling cascades including MAPK and NF-κB.[2][3] Gracillin, a closely related compound, has been shown to induce autophagy by inhibiting the mTOR pathway and to activate the ERK pathway.
Q2: What is a typical IC50 range for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound is cell-line dependent. For sensitive cancer cell lines, IC50 values typically fall within the low micromolar (e.g., 1-15 µM) range. A significant increase in this value (e.g., 5 to 10-fold or higher) in your cell line compared to initial experiments or published data may indicate the development of resistance.
Q3: Can this compound's effectiveness be impacted by cell culture conditions?
A3: Yes. Since its mechanism involves interaction with membrane cholesterol, factors in the culture medium, such as the type and concentration of serum, could potentially influence its activity. High serum concentrations might contain lipids that could interfere with the compound's action. It is crucial to maintain consistent culture conditions, including serum lot and passage number, to ensure reproducible results.
Q4: Are there known combination therapies that can enhance the effect of this compound?
A4: While specific combination therapies for this compound are not yet widely documented, steroidal saponins, in general, have shown synergistic effects when combined with standard chemotherapy drugs like cisplatin. They have been noted for their ability to reverse multi-drug resistance (MDR). Combining this compound with inhibitors of pathways that may be activated as a resistance mechanism (e.g., PI3K/Akt inhibitors) or with drugs that are susceptible to efflux pump-mediated resistance could be a promising strategy.
Troubleshooting Guide: Acquired Resistance
This guide addresses the common issue of cancer cells developing resistance to this compound after an initial period of sensitivity.
Problem: My cancer cell line, which was previously sensitive to this compound, now shows a significantly higher IC50 value.
This suggests the selection of a resistant cell population. Below are potential mechanisms and the experimental steps to investigate them.
Hypothesis 1: Increased Drug Efflux
Cancer cells may upregulate ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1, MRP1, BCRP), which actively pump the compound out of the cell, reducing its intracellular concentration. Saponins have been implicated in the reversal of MDR, suggesting they can be substrates for these pumps.
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Compare the mRNA and protein levels of key transporters (MDR1, MRP1, BCRP) in your resistant cells versus the parental (sensitive) cells using qPCR and Western Blotting.
-
Perform a Functional Efflux Assay: Use a fluorescent substrate of these pumps, such as Rhodamine 123 or Calcein-AM. Resistant cells will show lower intracellular fluorescence. Test if this effect is reversed by co-incubation with a known ABC transporter inhibitor (e.g., Verapamil, MK-571).
-
Re-sensitization Experiment: Treat the resistant cells with this compound in combination with an ABC transporter inhibitor to see if sensitivity is restored.
-
Hypothesis 2: Alterations in Downstream Signaling Pathways
Resistant cells may have rewired their signaling pathways to bypass the effects of this compound. Given that saponins often target the PI3K/Akt pathway, cells might have acquired activating mutations downstream or upregulated compensatory survival pathways.
-
Troubleshooting Steps:
-
Profile Key Signaling Proteins: Use Western Blotting to compare the phosphorylation status and total protein levels of key signaling nodes in sensitive vs. resistant cells, both at baseline and after treatment. Key targets include p-Akt/Akt, p-mTOR/mTOR, p-ERK/ERK, and the anti-apoptotic protein Bcl-2.
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Investigate Upstream Receptors: Analyze the expression of upstream receptor tyrosine kinases (RTKs) that could be activating compensatory pathways.
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Combination with Pathway Inhibitors: Test if inhibitors of the identified activated pathway (e.g., a PI3K inhibitor like Wortmannin) can re-sensitize the resistant cells to this compound.
-
Hypothesis 3: Changes in Cell Membrane Composition
Since the primary interaction is with membrane cholesterol, alterations in the lipid composition of the cell membrane could reduce the compound's ability to disrupt lipid rafts and exert its cytotoxic effects.
-
Troubleshooting Steps:
-
Quantify Cellular Cholesterol: Use a cholesterol quantification assay kit to compare the total cellular cholesterol content between sensitive and resistant cells.
-
Visualize Lipid Rafts: Stain cells with Filipin, a fluorescent compound that binds to cholesterol, and visualize lipid rafts using fluorescence microscopy. Assess for differences in raft organization or density.
-
Modulate Membrane Cholesterol: Treat resistant cells with agents that alter cholesterol levels (e.g., statins to decrease, or water-soluble cholesterol to increase) and observe the impact on this compound sensitivity.
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound
| Cell Line | Condition | IC50 (µM) | Fold Change |
|---|---|---|---|
| MCF-7 | Parental (Sensitive) | 4.5 | - |
| MCF-7 | Resistant (MCF-7/17OH-G) | 38.2 | 8.5x |
| A549 | Parental (Sensitive) | 6.1 | - |
| A549 | Resistant (A549/17OH-G) | 45.9 | 7.5x |
Table 2: Hypothetical Protein Expression Changes in Resistant Cells (MCF-7/17OH-G vs. Parental)
| Protein Target | Method | Change in Resistant Cells | Implication |
|---|---|---|---|
| MDR1 (P-glycoprotein) | Western Blot / qPCR | 5.2-fold Increase | Increased Drug Efflux |
| p-Akt (Ser473) | Western Blot | 3.8-fold Increase (Basal) | Constitutive Pro-Survival Signaling |
| Bcl-2 | Western Blot | 2.9-fold Increase | Inhibition of Apoptosis |
| Bax | Western Blot | No significant change | - |
Visualizations
Signaling Pathways & Workflows
Caption: Proposed mechanism of this compound action.
Caption: Logic diagram for troubleshooting resistance.
Caption: Diagram of drug efflux via ABC transporters.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
Protocol 2: Western Blotting for Protein Expression
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-MDR1, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., Actin or Tubulin).
Protocol 3: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in phenol (B47542) red-free medium at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation (Optional): For control wells, pre-incubate cells with an ABC transporter inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to all samples to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C in the dark to allow for dye uptake.
-
Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cells in fresh, warm medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Measurement: Place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of the cell population using a flow cytometer (e.g., FITC channel).
-
Analysis: Compare the mean fluorescence intensity (MFI) of the different samples. Resistant cells are expected to have a lower MFI than sensitive cells. Restoration of high MFI in resistant cells upon treatment with an inhibitor confirms functional efflux activity.
References
How to prevent degradation of 17-Hydroxygracillin during storage?
This technical support center provides guidance on the prevention of 17-Hydroxygracillin degradation during storage. The information is based on the general properties of steroidal saponins (B1172615). Specific stability studies for this compound are highly recommended to establish optimal storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many steroidal saponins, this compound is susceptible to degradation from several factors:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Saponins are generally sensitive to temperature.[1]
-
pH: Extremes in pH can lead to the hydrolysis of the glycosidic linkages, cleaving the sugar moieties from the steroidal backbone.
-
Light: Exposure to UV or high-intensity visible light can induce photolytic degradation. It is a common practice to protect light-sensitive compounds from light.[2]
-
Oxidation: The steroidal structure can be susceptible to oxidation, leading to the formation of various degradation products.
-
Moisture: The presence of moisture can facilitate hydrolytic degradation. Protecting from moisture is a general recommendation for storing medications.[2]
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at or below refrigerated temperatures (2-8 °C). For long-term storage, temperatures of -20 °C or lower are advisable. A study on saponin (B1150181) stability showed that storage at 10°C resulted in less degradation than storage at room temperature (26°C)[1].
-
Light: Store in a light-resistant container, such as an amber vial, and in a dark location.[2]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Store as a dry powder if possible, as this form is generally more stable than solutions.
Q3: Can I store this compound in solution? If so, what is the best solvent and what are the recommended storage conditions?
A3: Storing this compound in solution should be for short-term use only. If necessary, use a dry, aprotic solvent. The solution should be stored at -20 °C or lower in a tightly sealed, light-resistant container. The stability of saponins in solution is highly dependent on the solvent and storage conditions.
Q4: Are there any stabilizers I can use to prevent the degradation of this compound?
A4: While specific stabilizers for this compound have not been documented, other saponins have been used as stabilizers in various formulations.[3][4][5] The use of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to mitigate oxidative degradation. However, the compatibility and effectiveness of any stabilizer with this compound would need to be experimentally verified.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound. | 1. Verify storage conditions (temperature, light exposure). 2. Perform analytical purity testing (e.g., HPLC-UV, LC-MS) to assess for degradation products. 3. Prepare fresh solutions for each experiment. |
| Appearance of new peaks in chromatograms. | Formation of degradation products. | 1. Characterize the degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to understand the degradation pathway. 2. Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light if photolytic degradation is observed). |
| Change in physical appearance (e.g., color change, clumping). | Significant degradation or moisture absorption. | 1. Discard the material. 2. Review handling and storage procedures to prevent future occurrences. Ensure the compound is stored in a desiccated environment. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC-UV Method for this compound
This protocol outlines a general method for assessing the stability of this compound.
1. Materials:
- This compound reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- HPLC system with UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: | Time (min) | %B | | :--- | :--- | | 0 | 30 | | 20 | 90 | | 25 | 90 | | 25.1 | 30 | | 30 | 30 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of this compound in methanol (B129727) at 1 mg/mL.
- For stability studies, subject aliquots of the stock solution to stress conditions (e.g., heat, acid, base, oxidation, light).
- Dilute the stressed and unstressed samples to a final concentration of 100 µg/mL with the initial mobile phase composition.
4. Analysis:
- Inject the samples onto the HPLC system.
- Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panax Notoginseng Saponins as a Novel Nature Stabilizer for Poorly Soluble Drug Nanocrystals: A Case Study with Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of novel small molecules, using the hypothetical compound "17-Hydroxygracillin" as an illustrative example. The principles and protocols outlined here are broadly applicable to a wide range of experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments with a new compound like this compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the activity of proteins or other biomolecules that are not its intended biological target.[1] These unintended interactions are a major concern because they can lead to:
-
Cellular toxicity: Off-target binding can disrupt essential cellular processes, causing cell death or other toxic effects unrelated to the intended therapeutic or experimental goal.[1]
-
Lack of translational potential: Promising results in early-stage research may fail to translate to clinical applications if the desired effect is mediated by off-target interactions that cause adverse effects in a whole organism.[1]
Q2: I'm observing unexpected phenotypes in my cell-based assays with this compound. How can I determine if these are due to off-target effects?
A2: A multi-faceted approach is essential to distinguish between on-target and off-target effects. Key strategies include:
-
Use a structurally related inactive control: Synthesize or obtain a close analog of this compound that is predicted to be inactive against the intended target. If this inactive analog produces the same unexpected phenotype, it is likely an off-target effect related to the chemical scaffold.
-
Perform target knockdown/knockout experiments: Utilize techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended target protein.[1][2] If the application of this compound still produces the same phenotype in the absence of its target, the effect is unequivocally off-target.
-
Vary the experimental conditions: Test the compound in different cell lines that have varying expression levels of the intended target. A consistent phenotype across cell lines with different target expression levels may suggest an off-target mechanism.
-
Conduct orthogonal assays: Confirm the experimental findings using a different assay that measures a distinct downstream effect of the intended target engagement.[3]
Q3: What are the best practices for designing my experiments to proactively minimize off-target effects from the start?
A3: Proactive experimental design is crucial for generating reliable data. Consider the following:
-
Dose-response studies: Determine the lowest effective concentration of this compound that elicits the desired on-target effect.[1] Higher concentrations are more prone to binding to lower-affinity off-target molecules.
-
Selectivity profiling: If possible, screen this compound against a panel of related and unrelated targets (e.g., a kinase panel if the primary target is a kinase) to identify potential off-target interactions early on.
-
Use well-characterized reagents and cell lines: Ensure the purity of your compound and the identity of your cell lines to avoid confounding variables.
-
Include appropriate controls: Always run vehicle-only controls (e.g., DMSO) and untreated controls to account for any effects of the solvent or the experimental manipulation itself.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with novel small molecules.
| Problem | Potential Cause | Troubleshooting Steps |
| High cellular toxicity at expected effective concentrations | Off-target effects are disrupting critical cellular pathways. | 1. Lower the concentration of this compound. 2. Reduce the incubation time. 3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify toxicity across a range of concentrations. 4. Test in a different cell line to see if the toxicity is cell-type specific. |
| Inconsistent results between experimental replicates | Compound instability, poor solubility, or off-target effects that vary with minor experimental fluctuations. | 1. Verify the stability of this compound in your experimental media over the time course of the experiment. 2. Ensure the compound is fully solubilized before adding it to the cells. 3. Tighten experimental parameters (e.g., cell seeding density, incubation times). 4. Perform a target engagement assay (e.g., CETSA) to confirm the compound is interacting with its intended target consistently. |
| Phenotype does not match known effects of targeting the intended pathway | The observed phenotype is dominated by an off-target effect. | 1. Perform a literature search for known off-targets of similar chemical scaffolds. 2. Use a different small molecule inhibitor for the same target to see if it recapitulates the desired phenotype. 3. Employ genetic methods (siRNA, CRISPR) to confirm the on-target phenotype.[1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Assay
Objective: To identify the concentration range of this compound that produces a specific on-target effect while minimizing non-specific or toxic effects.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 100 µM to 1 nM in the appropriate cell culture medium. Also, prepare a vehicle control (DMSO in medium at the highest concentration used).
-
Treatment: Remove the old medium from the cells and add the diluted compound or vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform an assay to measure the on-target effect (e.g., a reporter gene assay, measurement of a specific phosphorylated protein by ELISA or Western blot).
-
Data Analysis: Plot the on-target effect as a function of the log of the compound concentration to determine the EC50 (or IC50). Simultaneously, perform a cell viability assay on a parallel plate to assess toxicity.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | On-Target Activity (% of Max) | Cell Viability (%) |
| 1 | 5 | 100 |
| 10 | 52 | 98 |
| 50 | 85 | 95 |
| 100 | 98 | 92 |
| 500 | 100 | 75 |
| 1000 | 100 | 55 |
From this hypothetical data, a working concentration between 50-100 nM would be recommended to achieve high on-target activity with minimal cytotoxicity.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Off-Target Effect Investigation
Caption: Workflow for investigating potential off-target effects.
Hypothetical Signaling Pathway Affected by this compound
Let's assume this compound is designed to inhibit TAK1, a kinase involved in the IL-17 signaling pathway. Off-target effects could involve unintended inhibition of other kinases in the pathway, such as MEK1/2.
Caption: Hypothetical on- and off-target effects in a signaling pathway.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Gracillin and 17-Hydroxygracillin
A comparative analysis of the biological activities of 17-Hydroxygracillin and Gracillin (B1672132) is not currently feasible due to a significant lack of available scientific literature on this compound. Extensive searches have yielded minimal information for this compound, with one study identifying it as a saponin (B1150181) and a public chemical database entry providing its molecular formula. In contrast, Gracillin, a steroidal saponin, has been the subject of numerous studies investigating its pharmacological potential.
This guide will therefore provide a comprehensive overview of the known biological activities of Gracillin, with the understanding that a direct comparison with this compound cannot be made at this time. The information presented below is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Gracillin.
Overview of Gracillin's Biological Activities
Gracillin has demonstrated a range of biological activities, with the most extensively studied being its anticancer and anti-inflammatory effects. It is a naturally occurring steroidal saponin found in several plant species, including Dioscorea species.[1]
Anticancer Activity of Gracillin
Gracillin exhibits potent antitumor effects across a variety of cancer cell lines through multiple mechanisms of action.[1][2]
Mechanisms of Anticancer Action
-
Induction of Apoptosis: Gracillin induces programmed cell death in cancer cells.[2][3][4] This is achieved through the mitochondrial pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Induction of Autophagy: Gracillin can trigger autophagy, a cellular self-degradation process, in cancer cells, which can lead to cell death.[2][5]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by causing cell cycle arrest, primarily in the G1 phase.[2]
-
Inhibition of Bioenergetics: Gracillin disrupts cellular energy production in cancer cells by inhibiting both glycolysis and mitochondrial oxidative phosphorylation.[6][7] It has been shown to target phosphoglycerate kinase 1 (PGK1) in the glycolytic pathway and mitochondrial complex II.[3][6]
-
Generation of Reactive Oxygen Species (ROS): The compound can induce the production of ROS, leading to oxidative stress and subsequent cell death.[2]
Signaling Pathways Modulated by Gracillin in Cancer
Gracillin's anticancer effects are mediated through the modulation of several key signaling pathways:
-
mTOR Signaling Pathway: Gracillin can inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation, thereby inducing autophagy.[5] It achieves this by inhibiting p-PI3K and p-Akt, and activating p-AMPK.[5]
-
MAPK Signaling Pathway: Gracillin has been shown to activate the MAPK signaling pathway, influencing cell proliferation and survival.[8]
Quantitative Data on Anticancer Activity
| Cell Line | Assay | Endpoint | Result | Reference |
| A549 (NSCLC) | CCK-8 | IC50 | Not specified | [5] |
| Various Cancer Cell Lines | Viability Assay | IC50 | ~1–5 μM | [3] |
| H460, H1299, H226B, A549 | ROS Assay | ROS Generation | Dose-dependent increase | [2] |
| A549 | Flow Cytometry | Apoptosis Rate | 6.56% - 67.43% | [2] |
| H1299, DU145, HCT116 | In vivo Xenograft | Tumor Growth | Inhibition at 10 mg/kg | [2] |
Experimental Protocols for Anticancer Assays
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Gracillin for the desired duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with Gracillin for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis:
-
Lyse Gracillin-treated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-mTOR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams (DOT Language)
Caption: Gracillin inhibits the mTOR signaling pathway, leading to the induction of autophagy and suppression of cell growth.
Caption: Gracillin induces apoptosis via the mitochondrial pathway by regulating Bcl-2 family proteins and activating caspases.
Anti-inflammatory Activity of Gracillin
Gracillin also possesses anti-inflammatory properties, which have been investigated in the context of acute cardiac injury induced by lipopolysaccharide (LPS).[9]
Mechanisms of Anti-inflammatory Action
-
Inhibition of Apoptosis and Inflammation: Gracillin has been shown to alleviate LPS-induced cytotoxicity, reduce the release of lactate (B86563) dehydrogenase (LDH), and ameliorate apoptotic cell death in cardiomyocytes.[9]
-
Modulation of NF-κB Signaling: It can suppress LPS-triggered inflammatory responses by blocking the nuclear factor κB (NF-κB) signaling pathway.[9]
-
Upregulation of miR-29a: Gracillin's protective effects in LPS-induced cardiac injury are associated with the upregulation of microRNA-29a.[9]
Signaling Pathway Diagram (DOT Language)
Caption: Gracillin exerts anti-inflammatory effects by inhibiting the NF-κB pathway and upregulating miR-29a.
Information on this compound
As of the latest available data, information on this compound is extremely limited. It has been identified as a saponin in the scientific literature.[10] Its chemical formula is C45H72O18, and it is registered in the PubChem database with CID 101151875.[11] There are no published studies detailing its biological activity, mechanism of action, or any experimental data that would allow for a comparison with Gracillin.
Conclusion
Gracillin is a promising natural compound with well-documented anticancer and anti-inflammatory properties. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, inhibition of cancer cell metabolism, and modulation of key signaling pathways such as mTOR and NF-κB. The available data, supported by various in vitro and in vivo experimental models, suggest its potential as a therapeutic agent.
Conversely, the scientific community has yet to investigate the biological profile of this compound. Future research is required to determine if this related saponin shares any of the therapeutic properties of Gracillin or possesses its own unique biological activities. Until such studies are conducted, a meaningful comparison between these two compounds remains impossible.
References
- 1. Anticancer Potential of the Plant-Derived Saponin Gracillin: A Comprehensive Review of Mechanistic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The natural compound gracillin exerts potent antitumor activity by targeting mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway [frontiersin.org]
- 6. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics [mdpi.com]
- 8. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gracillin inhibits apoptosis and inflammation induced by lipopolysaccharide (LPS) to alleviate cardiac injury in mice via improving miR-29a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
- 11. This compound | C45H72O18 | CID 101151875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Validation of Analytical Methods for 17-Hydroxygracillin
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 17-Hydroxygracillin, a steroidal saponin, is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of direct cross-validation studies for this compound, this guide synthesizes data from validated methods for the closely related compound gracillin (B1672132) and other steroidal saponins (B1172615) to serve as a practical reference for method selection and validation.
Data Presentation: A Comparative Analysis
The choice between HPLC and LC-MS/MS is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC offers a cost-effective and robust solution for routine analysis of samples with relatively high concentrations, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for bioanalytical studies where trace-level detection is necessary.[1][2] The following tables summarize the typical performance characteristics of these methods for the analysis of steroidal saponins, based on available data for structurally similar compounds.
Table 1: Comparison of HPLC-UV/ELSD Method Validation Parameters for Steroidal Saponin Quantification
| Analyte (Steroidal Saponin) | Linearity (r²) | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Steroidal Saponins Mix 1 | ≥ 0.999 | 5.25–6.08 | 17.50–20.27 | 97.91–99.77 | Not Reported | [2] |
| Steroidal Saponins Mix 2 | ≥ 0.999 | 0.12–0.90 | 0.38–1.77 | 95.61–99.70 | Not Reported | [2] |
| Gracillin and related saponins | 0.9990–0.9999 | Not Reported | Not Reported | 92.1–102.6 | <1.91 | [3] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Steroidal Saponin Quantification
| Analyte | Linearity (r²) | Concentration Range (ng/mL) | Accuracy (RE %) | Precision (RSD %) | Reference |
| Gracillin | 0.9960 | 0.065–800 | -8.43 to 9.74 | < 3.48 | [4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of steroidal saponins using HPLC and LC-MS/MS, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV/ELSD)
-
Instrumentation: A standard HPLC system equipped with a UV or ELSD detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile (B52724) and water (often containing a small percentage of formic acid, e.g., 0.1%), is typical.[4]
-
Flow Rate: A flow rate of around 1.0 mL/min is generally employed.[4]
-
Detection:
-
UV: Detection is performed at a specific wavelength, which should be determined based on the UV absorbance spectrum of this compound (e.g., 200 nm for similar saponins).[3]
-
ELSD: This detector is suitable for compounds lacking a strong chromophore and operates by nebulizing the eluent, evaporating the solvent, and measuring the scattered light from the remaining non-volatile analyte particles.
-
-
Sample Preparation:
-
Plant Material: Pulverized plant material can be extracted with a solvent like 70% ethanol (B145695) using techniques such as ultrasonication, followed by filtration.[1]
-
Biological Samples: Protein precipitation with a solvent like acetonitrile is a common and straightforward method for plasma or serum samples.[4]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An LC system coupled to a triple quadrupole tandem mass spectrometer.
-
Column: A C18 reversed-phase column is frequently used (e.g., Inersil ODS-3 C18, 250×4.6mm, 5μm).[4]
-
Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% formic acid is a common choice.[4]
-
Flow Rate: A typical flow rate is 1 mL/min.[4]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often used for steroidal saponins like gracillin.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For gracillin, the transition m/z 886.1→739.9 has been reported.[4] An internal standard is crucial for accurate quantification.
-
Sample Preparation: Similar to HPLC, protein precipitation with acetonitrile is a widely used technique for plasma samples.[4]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the cross-validation of analytical methods.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: General Experimental Workflow for Saponin Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Oriental Medicine Discrimination Method through Analysis of Steroidal Saponins in Dioscorea nipponica Makino and Their Anti-Osteosarcoma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of gracillin by HPLC-MS/MS after oral administration and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 17-Hydroxygracillin and Other Steroidal Saponins in Cancer Research
A detailed guide for researchers and drug development professionals on the cytotoxic and mechanistic properties of 17-Hydroxygracillin, Gracillin, Dioscin, and Paridisin.
In the landscape of natural product-based cancer research, steroidal saponins (B1172615) have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of this compound against other notable steroidal saponins: Gracillin, Dioscin, and Paridisin. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental protocols to evaluate them.
Comparative Cytotoxicity
The in vitro cytotoxic activity of steroidal saponins is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. While direct comparative studies under identical experimental conditions are limited, the following tables summarize the reported IC50 values for Gracillin and Dioscin against various cancer cell lines. Data for this compound and Paridisin are not widely available in publicly accessible literature, highlighting a gap in the current research landscape.
Table 1: Comparative Cytotoxicity (IC50) of Gracillin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| A549 | Non-Small Cell Lung Cancer | 2.421 | 24h |
| NCI-H1299 | Non-Small Cell Lung Cancer | 2.84 | 24h |
| BGC823 | Gastric Cancer | 8.3 | Not Specified |
| SGC7901 | Gastric Cancer | 8.9 | Not Specified |
| A2780 | Ovarian Cancer | 4.3 | 72h |
Table 2: Comparative Cytotoxicity (IC50) of Dioscin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| MDA-MB-435 | Melanoma | 2.6 | Not Specified |
| H14 | Lung Cancer | 0.8 | Not Specified |
| HL60 | Leukemia | 7.5 | Not Specified |
| HeLa | Cervical Cancer | 4.5 | Not Specified |
| A2780 | Ovarian Cancer | 0.581 - 0.87 | Not Specified |
| H1650 | Lung Adenocarcinoma | 1.7 | 48h |
| PC9GR | Lung Adenocarcinoma | 2.1 | 48h |
| CL97 | Lung Adenocarcinoma | 4.1 | 48h |
| H1975 | Lung Adenocarcinoma | 4.3 | 48h |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.53 | 48h |
| MCF-7 | ER-Positive Breast Cancer | 4.79 | 48h |
Mechanisms of Action: A Look into Cellular Signaling
Steroidal saponins exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and autophagy.
Gracillin: Targeting the mTOR Signaling Pathway
Gracillin has been shown to induce autophagy in cancer cells by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival. Gracillin's inhibitory action on mTOR is mediated through the downregulation of p-PI3K and p-Akt, and the upregulation of p-AMPK.[1][2]
Gracillin-induced autophagy via mTOR pathway inhibition.
Dioscin: A Multi-Faceted Induction of Apoptosis
Dioscin induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] It leads to the activation of caspase-9 and caspase-3, and modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic proteins like Bax and Bak, while decreasing anti-apoptotic proteins like Bcl-2.[4] Furthermore, Dioscin can trigger apoptosis through the generation of reactive oxygen species (ROS) and by activating the p38-MAPK/HSP27 signaling pathway.[5]
Dioscin-induced apoptosis through multiple pathways.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed protocols for two key in vitro assays used to evaluate the cytotoxic and apoptotic effects of steroidal saponins.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Steroidal saponin (B1150181) of interest (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the steroidal saponin in complete culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC50 value.
Apoptosis Detection: Western Blot Analysis of Caspase-3 and PARP Cleavage
Western blotting is a widely used technique to detect specific proteins in a sample and can be employed to confirm apoptosis by detecting the cleavage of key apoptotic proteins like Caspase-3 and PARP.[1][8]
Materials:
-
Treated and untreated cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
Workflow for Western blot analysis of apoptotic markers.
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system. The appearance of cleaved forms of Caspase-3 and PARP indicates the induction of apoptosis.
Conclusion and Future Directions
This guide provides a comparative overview of the anticancer properties of this compound and other selected steroidal saponins. While Gracillin and Dioscin have demonstrated significant cytotoxic and pro-apoptotic effects through distinct signaling pathways, there is a clear need for further research to elucidate the specific mechanisms and cytotoxic profiles of this compound and Paridisin. The provided experimental protocols offer a standardized framework for conducting such comparative studies. Future investigations should focus on direct, head-to-head comparisons of these compounds across a broad panel of cancer cell lines to establish a more definitive understanding of their relative potencies and therapeutic potential. Elucidating the detailed signaling cascades of this compound and Paridisin will be crucial for identifying their molecular targets and advancing their development as potential anticancer agents.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dioscin facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Gracillin: A Potential Alternative to Standard Chemotherapy? A Comparative Efficacy Guide
An objective analysis of the anti-cancer properties of Gracillin (B1672132), a natural steroidal saponin (B1150181), in comparison to established chemotherapy agents for select cancers. This guide synthesizes available preclinical data to inform researchers, scientists, and drug development professionals.
Introduction
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. Gracillin, a steroidal saponin extracted from plants such as Dioscorea species, has emerged as a compound of interest due to its demonstrated anti-proliferative and pro-apoptotic activities across various cancer cell lines and in vivo models.[1][2] This guide provides a comprehensive comparison of the preclinical efficacy of Gracillin with standard-of-care chemotherapy drugs, supported by experimental data and mechanistic insights.
Due to the limited availability of public research on 17-Hydroxygracillin, this guide will focus on the closely related and well-studied compound, Gracillin. The findings presented herein for Gracillin may offer valuable insights into the potential of this class of compounds.
Comparative Efficacy Data
The anti-cancer efficacy of Gracillin has been evaluated in several preclinical studies. The following tables summarize the key quantitative data, comparing its effects with those of standard chemotherapy drugs in relevant cancer models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cancer Type | Cell Line | Gracillin IC50 (µM) | Standard Chemotherapy Drug | Drug IC50 (µM) | Reference |
| Lung Cancer | A549 | ~2.5 | Cisplatin | ~8.0 | [3] |
| Lung Cancer | H1299 | ~3.0 | Paclitaxel | ~0.01 | [4] |
| Breast Cancer | MDA-MB-231 | ~1-5 | Doxorubicin | ~0.5 | [3] |
| Gastric Cancer | BGC823 | ~5.0 | 5-Fluorouracil | ~10.0 |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density).
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Type | Animal Model | Gracillin Treatment | Tumor Growth Inhibition (%) | Standard Chemotherapy Drug | Tumor Growth Inhibition (%) | Reference |
| Lung Cancer | NCI-H1299 Xenograft | 10 mg/kg, oral gavage | Significant inhibition | Not directly compared | - | |
| Breast Cancer | MDA-MB-231 Xenograft | Not specified | Significant inhibition | Not directly compared | - | |
| Gastric Cancer | BGC823 Xenograft | Not specified | Significant inhibition | Not directly compared | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Gracillin's efficacy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231, BGC823) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Gracillin or a standard chemotherapy drug (e.g., Cisplatin, Doxorubicin) for 48-72 hours.
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with cancer cells (e.g., 1 x 10⁶ NCI-H1299 cells) in the flank.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Drug Administration: Mice are randomly assigned to treatment groups and administered Gracillin (e.g., 10 mg/kg, oral gavage) or a vehicle control daily or on a specified schedule.
-
Tumor Measurement: Tumor volume is measured periodically using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the average tumor volume between the treated and control groups.
Mechanism of Action: Signaling Pathways
Gracillin exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and inhibition of cell proliferation.
Gracillin-Induced Apoptosis Pathway
Gracillin has been shown to induce apoptosis by targeting mitochondria. It disrupts the mitochondrial complex II, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS). This triggers the intrinsic apoptotic pathway.
Caption: Gracillin induces apoptosis by inhibiting mitochondrial complex II.
Gracillin's Effect on Proliferation and Autophagy Pathways
Gracillin has also been found to inhibit cancer cell proliferation by arresting the cell cycle in the G1 phase. Furthermore, it can induce autophagy by modulating the mTOR and MAPK signaling pathways.
Caption: Gracillin inhibits proliferation and induces autophagy.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of a novel compound like Gracillin.
Caption: Preclinical evaluation workflow for an anti-cancer compound.
The available preclinical data suggests that Gracillin exhibits potent anti-cancer activity against various cancer cell lines, including lung, breast, and gastric cancers. Its mechanism of action involves the induction of apoptosis through mitochondrial disruption and the modulation of key signaling pathways that control cell proliferation and autophagy. While direct comparative studies with standard chemotherapy drugs are limited, the in vitro and in vivo data indicate that Gracillin's efficacy is comparable to or, in some cases, may exceed that of conventional agents in specific experimental settings. Further research, including more direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of Gracillin as a novel anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer Potential of the Plant-Derived Saponin Gracillin: A Comprehensive Review of Mechanistic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on the mechanism of gracillin inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 17-Hydroxygracillin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo validation studies on 17-Hydroxygracillin are not extensively available in publicly accessible literature. This guide provides a comparative analysis based on the therapeutic potential of its parent compound, gracillin (B1672132), and other structurally related steroidal saponins (B1172615). The data presented for gracillin and its analogues can serve as a strong predictive framework for the potential in vivo efficacy of this compound.
Introduction to this compound and Steroidal Saponins
This compound is a steroidal saponin (B1150181), a class of naturally occurring glycosides. These compounds are widely distributed in the plant kingdom, particularly in species of the Dioscorea genus.[1][2][3] Steroidal saponins, including the parent compound gracillin, have garnered significant attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardioprotective effects.[1][4][5][6][7] This guide focuses on the in vivo validated therapeutic potential of gracillin as a surrogate for this compound, comparing its performance with other relevant steroidal saponins and existing therapeutic agents.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from various preclinical in vivo studies on gracillin and other notable steroidal saponins, offering a comparative perspective on their therapeutic efficacy.
Table 1: In Vivo Anti-Cancer Efficacy of Gracillin and Comparators
| Compound | Cancer Model | Animal Model | Dosage | Route | Tumor Growth Inhibition | Key Findings |
| Gracillin | Melanoma (B16F10 allograft) | Mice | 1 mg/kg or 8 mg/kg | Intraperitoneal | Suppressed tumor growth | Induced DNA damage, apoptosis, and autophagic cell death.[8] |
| Gracillin | Lung Tumorigenesis (mutant-Kras-driven) | Mice | Not specified | Not specified | Effectively suppressed tumorigenesis | Targeted mitochondrial complex II, inducing apoptosis.[9] |
| Diosgenin-3-O-glycoside | Lung Adenocarcinoma (LA795) | T739 inbred mice | Not specified | Oral | 29.44% | The glycoside moiety played a crucial role in its anti-cancer activity.[10][11] |
| Diosgenin | Lung Adenocarcinoma (LA795) | T739 inbred mice | Not specified | Oral | 33.94% | The aglycone of major steroidal saponins showed significant tumor inhibition.[10][11] |
| 5-Fluorouracil (5-FU) | HCT116 xenograft | Mouse model | Not specified | Not specified | Outperformed by a steroidal saponin (PP9) | A steroidal saponin demonstrated superior anti-cancer effects compared to the established drug 5-FU.[5] |
Table 2: In Vivo Anti-Inflammatory Efficacy of Steroidal Saponins
| Compound | Inflammation Model | Animal Model | Dosage | Route | Inhibition of Edema | Key Findings |
| Mannioside A | Carrageenan-induced paw edema | Rat | Not specified | Not specified | Significantly inhibited | A new steroidal saponin with potent anti-inflammatory effects.[12] |
| Pennogenin-3-O-beta-D-glucopyranoside | Carrageenan-induced paw edema | Rat | Not specified | Not specified | Significantly inhibited | Demonstrated notable anti-inflammatory activity.[12] |
| Saikosaponins | Phorbol myristate acetate (B1210297) (PMA)-induced ear edema | Mouse | Not specified | Not specified | Potent anti-inflammatory effects | Inhibited arachidonic acid metabolism.[13] |
Experimental Protocols
In Vivo Anti-Cancer Efficacy Assessment in a Melanoma Allograft Model[8]
-
Animal Model: B16F10 allograft mouse model.
-
Cell Line: B16F10 melanoma cells.
-
Procedure:
-
B16F10 cells are subcutaneously injected into the flank of the mice.
-
Once tumors are palpable, mice are randomized into control and treatment groups.
-
Gracillin (1 mg/kg or 8 mg/kg) is administered intraperitoneally for 16 consecutive days.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunoblotting for signaling pathway proteins).
-
-
Endpoints: Tumor growth inhibition, changes in key signaling pathways (e.g., Src/STAT3, AKT/mTOR).
In Vivo Anti-Inflammatory Efficacy Assessment using Carrageenan-Induced Paw Edema Model[13]
-
Animal Model: Wistar rats.
-
Inducing Agent: Carrageenan.
-
Procedure:
-
A baseline measurement of the paw volume is taken.
-
The test compound (e.g., Mannioside A) or vehicle is administered to the animals.
-
After a set period, carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Paw volume is measured at various time points after carrageenan injection.
-
-
Endpoints: Percentage inhibition of paw edema compared to the control group.
Signaling Pathways and Experimental Workflows
The therapeutic effects of gracillin and other steroidal saponins are often attributed to their modulation of key cellular signaling pathways.
Caption: Gracillin's anti-melanoma mechanisms.
Caption: Anti-inflammatory action of steroidal saponins.
Caption: Workflow for in vivo anti-cancer studies.
References
- 1. Dioscorea Plants: A Genus Rich in Vital Nutra-pharmaceuticals-A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Potential of the Plant-Derived Saponin Gracillin: A Comprehensive Review of Mechanistic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gracillin exerts anti-melanoma effects in vitro and in vivo: role of DNA damage, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The natural compound gracillin exerts potent antitumor activity by targeting mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anticancer activity of steroid saponins of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo anti-inflammatory effect of a new steroidal saponin, mannioside A, and its derivatives isolated from Dracaena mannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro antiinflammatory activity of saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
